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  • Product: 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one
  • CAS: 2060000-14-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one

Executive Summary In modern pharmaceutical development, functionalized pyridine building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Bromo-5-methoxy-2-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, functionalized pyridine building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (commonly referred to as 3-bromo-5-methoxy-2-methylpyridine 1-oxide), identified by CAS Registry Number 2060000-14-6[1], is a highly versatile, orthogonally reactive intermediate.

This compound combines four distinct structural motifs: an N-oxide dipole, a halogen (bromine) at the C3 position, an electron-donating methoxy group at C5, and a sterically active methyl group at C2. This unique substitution pattern makes it an invaluable scaffold for late-stage functionalization, directed C-H activation, and complex cross-coupling reactions, such as those utilized in the synthesis of novel METTL3 inhibitors[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, reactivity profiles, and a self-validating protocol for its synthesis.

Physicochemical & Structural Profiling

The introduction of the N-oxide moiety fundamentally alters the electronic landscape of the parent pyridine ring. While the pyridine nitrogen is typically electron-withdrawing and basic, the N-oxide dipole ( N+−O− ) acts as a "push-pull" system—withdrawing electron density via the inductive effect while donating electron density into the ring via resonance. This dual nature, combined with the electron-donating methoxy group, significantly modulates the molecule's polarity, solubility, and reactivity.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one
Common Name 3-bromo-5-methoxy-2-methylpyridine 1-oxide
CAS Registry Number 2060000-14-6[1]
Molecular Formula C₇H₈BrNO₂[3]
Molecular Weight 218.05 g/mol
Physical State Crystalline solid (typical for halogenated pyridine N-oxides)
Topological Polar Surface Area (tPSA) ~38.3 Ų (Calculated: N-oxide + ether oxygen)
Solubility Profile High in DCM, CHCl₃, MeOH, DMSO; Low in Hexanes, Water
Stability & Storage Stable under ambient conditions; store at 2–8 °C, protect from light

Orthogonal Reactivity & Mechanistic Insights

The strategic value of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one lies in its orthogonal reactivity. Researchers can selectively target one functional group without perturbing the others. For instance, the parent compound (3-bromo-5-methoxy-2-methylpyridine) has been explicitly utilized as an intermediate (IM349) in[2]. The N-oxide variant further expands this utility by enabling directed functionalization.

Reactivity Core 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one C3 C3-Bromine Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->C3 N1 N-Oxide Dipole Directing Group / Polarity Modulator Core->N1 C6 C6-Position Directed C-H Functionalization Core->C6 C2 C2-Methyl Lateral Lithiation / Deprotonation Core->C2

Orthogonal reactivity profile highlighting site-specific functionalization pathways.

Mechanistic Causality
  • C3-Bromine (Cross-Coupling): The C-Br bond is highly primed for oxidative addition by Palladium(0) catalysts. The N-oxide group increases the electron deficiency of the overall ring system via induction, which can accelerate the reductive elimination step in Suzuki-Miyaura or Sonogashira couplings.

  • N-Oxide (Directing Group): The oxygen atom of the N-oxide can coordinate with transition metals (e.g., Pd, Rh, Ru), directing C-H activation specifically to the adjacent C6 position. Post-functionalization, the N-oxide can be cleanly deoxygenated using reagents like PCl₃ or Mo(CO)₆.

  • C2-Methyl (Lateral Lithiation): The acidity of the C2-methyl protons is enhanced by the adjacent N-oxide dipole, allowing for selective deprotonation using strong bases (e.g., LDA or n-BuLi) to form a nucleophilic lateral carbanion.

Synthetic Methodology: Self-Validating N-Oxidation Protocol

The synthesis of the N-oxide relies on the chemoselective oxidation of the parent pyridine ring.

Workflow SM 5-Methoxy-2-methylpyridine Bromination Bromination (NBS) Electrophilic Substitution SM->Bromination Intermediate 3-Bromo-5-methoxy-2-methylpyridine (IM349) Bromination->Intermediate Oxidation N-Oxidation (mCPBA) Electrophilic Oxygen Transfer Intermediate->Oxidation Product 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (CAS: 2060000-14-6) Oxidation->Product

Synthetic workflow for 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one from standard precursors.

Step-by-Step Protocol: Chemoselective N-Oxidation

Objective: Convert 3-bromo-5-methoxy-2-methylpyridine to its corresponding N-oxide without over-oxidizing the methoxy group or cleaving the C-Br bond.

Reagents: 3-Bromo-5-methoxy-2-methylpyridine (1.0 equiv), meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 equiv), Anhydrous Dichloromethane (DCM).

  • Preparation & Solvation: Dissolve 3-bromo-5-methoxy-2-methylpyridine in anhydrous DCM to achieve a 0.2 M concentration under an inert nitrogen atmosphere. Causality: DCM is selected because it completely solubilizes the starting material but acts as a poor solvent for the meta-chlorobenzoic acid (mCBA) byproduct, facilitating easier downstream purification. Nitrogen prevents ambient moisture from degrading the peroxy acid.

  • Controlled Reagent Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add mCPBA portion-wise over 15 minutes. Causality: The electrophilic oxygen transfer from mCPBA to the pyridine nitrogen is exothermic. Maintaining 0 °C during addition prevents thermal runaway and suppresses non-specific oxidative degradation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 12–16 hours.

  • Self-Validation System (In-Process Control):

    • TLC Analysis: Spot the reaction mixture against the starting material (Eluent: 5% MeOH in DCM). The starting material ( Rf​≈0.8 ) must be completely consumed, replaced by a highly polar product spot ( Rf​≈0.2−0.3 ).

    • LC-MS Confirmation: Analyze an aliquot via LC-MS. The mass spectrum must show the characteristic 1:1 isotopic distribution of bromine at m/z 218 and 220 [M+H]+ , confirming the structural integrity of the C-Br bond.

  • Quenching & Neutralization: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) and stir for 30 minutes. Causality: Thiosulfate reduces any unreacted mCPBA, eliminating the risk of peroxide concentration during solvent evaporation. Follow with a saturated aqueous sodium bicarbonate ( NaHCO3​ ) wash to neutralize and extract the mCBA byproduct into the aqueous layer.

  • Isolation: Extract the aqueous phase with DCM ( ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude N-oxide. Purify via flash column chromatography if trace mCBA remains.

References

  • World Intellectual Property Organization (WIPO)
  • General Chemistry Reference on Pyridine N-Oxides Title: Pyridine N-Oxide - Chemistry and Applications Source: ScienceDirect Topics URL:[Link]

Sources

Exploratory

What is the crystal structure of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one

Crystallographic Profiling and Structural Determination of 3-Bromo-5-methoxy-2-methylpyridine 1-oxide Executive Summary 3-Bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one (CAS 2060000-14-6), commonly referred to as 3-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Profiling and Structural Determination of 3-Bromo-5-methoxy-2-methylpyridine 1-oxide

Executive Summary

3-Bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one (CAS 2060000-14-6), commonly referred to as 3-bromo-5-methoxy-2-methylpyridine 1-oxide, is a highly functionalized heterocyclic building block pivotal in modern drug discovery. The spatial orientation of its substituents—specifically the ambivalent N-oxide dipole, the electron-donating methoxy group, and the heavy bromine atom—dictates its reactivity and receptor-binding affinity. This whitepaper provides an authoritative guide on the theoretical crystal packing motifs of this compound and delineates a robust, self-validating experimental protocol for its Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Molecular Architecture & Crystal Engineering Principles

Understanding the solid-state behavior of 3-bromo-5-methoxy-2-methylpyridine 1-oxide requires analyzing its intermolecular interaction potential. Pyridine N-oxides are versatile, ambivalent species capable of acting as both hydrogen bond and halogen bond acceptors[1].

  • The N-Oxide Dipole: The N+−O− moiety possesses a strong dipole moment. The oxygen atom, with its high electron density, serves as a potent Lewis base. In the crystal lattice, this group typically engages in bifurcated or polydentate interactions, accepting hydrogen bonds (C-H...O) from adjacent methyl or methoxy groups[2].

  • Halogen Bonding ( σ -Hole Interactions): The bromine atom at the 3-position is highly polarizable. The anisotropic charge distribution around the halogen creates a region of depleted electron density (the σ -hole) along the extension of the C-Br bond[3]. This σ -hole can form highly directional halogen bonds with the N-oxide oxygen of a neighboring molecule (C-Br...O-N), driving the formation of 1D polymeric chains or dimeric motifs in the solid state.

  • Steric Modulation: The ortho-methyl group at the 2-position introduces significant steric hindrance, which forces the N-oxide oxygen out of coplanarity with certain interacting species and modulates the N-O bond length through altered π -back-donation[4].

Quantitative Structural Projections

Based on high-resolution SCXRD data of analogous substituted pyridine N-oxides, the following crystallographic parameters are projected for 3-bromo-5-methoxy-2-methylpyridine 1-oxide.

Structural ParameterExpected Value RangeCausality / Justification
N-O Bond Length 1.30 Å – 1.36 ÅModulated by the steric bulk of the ortho-methyl group and the extent of intermolecular hydrogen/halogen bonding[4].
C-Br Bond Length 1.89 Å – 1.91 ÅStandard aromatic C-Br bond; subject to slight elongation if the bromine acts as a strong halogen bond donor.
C-N-C Bond Angle 118° – 121°Characteristic of the pyridine N-oxide ring system; deviation from 120° minimizes steric clash with the 2-methyl group.
Br...O Contact Distance 2.80 Å – 3.10 ÅSub-van der Waals contact indicative of C-Br...O halogen bonding driven by the bromine σ -hole[3].

Experimental Methodology: Single-Crystal Growth

SCXRD is the most powerful tool for the structural elucidation of small organic molecules[5]. However, the prerequisite is a high-quality single crystal. The following vapor diffusion protocol is engineered specifically for polar N-oxides.

Step-by-Step Vapor Diffusion Protocol:

  • Solvent System Selection: Select Dichloromethane (DCM) as the primary solvent and n -Hexane as the antisolvent. Causality: The high dipole moment of the N-oxide requires a polar, aprotic solvent (DCM) for complete dissolution. The hydrophobic methyl and bromo substituents allow for controlled precipitation when a non-polar vapor (Hexane) slowly diffuses into the matrix.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of DCM.

  • Filtration (Critical Step): Pass the solution through a 0.2 μ m PTFE syringe filter into a clean 1-dram glass vial. Causality: Removing microscopic dust particles prevents rapid, uncontrolled heterogeneous nucleation, forcing the system to undergo slow, controlled homogeneous nucleation.

  • Chamber Assembly: Place the uncapped 1-dram vial inside a 20 mL scintillation vial containing 3 mL of n -Hexane. Seal the outer vial tightly with a Teflon-lined cap.

  • Incubation: Isolate the chamber in a vibration-free, temperature-controlled environment (20 °C) for 48–72 hours.

  • Harvesting: Once multifaceted, transparent crystals form, harvest them under a polarized light stereomicroscope. Immediately coat the crystals in a perfluoropolyether oil (e.g., Paratone-N). Causality: The oil displaces surface solvent, preventing crystal degradation via solvent evaporation, and acts as a rigid cryoprotectant during freezing.

SCXRD Data Collection & Self-Validating Refinement

The structural determination workflow is a self-validating system; the accuracy of the physical experiment is mathematically verified by the final refinement metrics ( R1​ , wR2​ , and Goodness-of-Fit).

Step-by-Step SCXRD Protocol:

  • Mounting & Cryocooling: Mount the oil-coated crystal on a polyimide loop and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles and mitigating X-ray-induced radical damage.

  • Diffraction Data Collection: Irradiate the crystal using a microfocus X-ray source (Mo K α , λ = 0.71073 Å). Causality: The heavy bromine atom exhibits significant anomalous dispersion ( Δf′′ ) under Mo radiation. This strong anomalous signal dominates the Patterson map, making the resolution of the crystallographic phase problem highly efficient and allowing for the unambiguous determination of the absolute structure.

  • Integration & Absorption Correction: Integrate the diffraction frames and apply a multi-scan absorption correction. Causality: Bromine highly absorbs X-rays; failing to correct for this absorption will result in distorted electron density maps and false residual peaks.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing algorithms. Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares minimization on F2 .

  • System Validation: The protocol validates itself when the final unweighted R-factor ( R1​ ) drops below 5%, the Goodness-of-Fit (GoF) approaches 1.0, and the maximum residual electron density peak is <0.5e−/A˚3 (excluding the immediate vicinity of the Br atom).

Crystallographic Workflow Visualization

SCXRD_Workflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 >98% Purity Required N3 Crystal Selection & Oil Mounting N2->N3 Single Crystal Yield N4 SCXRD Data Collection (100 K, Mo K-alpha) N3->N4 Cryoprotection N5 Phase Resolution (Br Anomalous Signal) N4->N5 Raw Diffraction Frames N6 Structure Refinement (Self-Validation: R1 < 5%) N5->N6 Electron Density Map N6->N2 Optimization (If R1 > 5%)

Workflow for the crystallization and SCXRD structural determination of pyridine N-oxide derivatives.

References

  • Dichlorine–pyridine N-oxide halogen-bonded complexes Source: RSC Publishing URL:[Link]

  • The Impact of Methyl Substituents on the Ag––O–N+ Coordination Bond Denticity of Pyridine N-Oxide Oxygen Source: ACS Publications URL:[Link]

  • Halogen-Bonded Co-Crystals of Aromatic N-oxides: Polydentate Acceptors for Halogen and Hydrogen Bonds Source: MDPI URL:[Link]

  • Advanced crystallisation methods for small organic molecules Source: RSC Publishing URL:[Link]

Sources

Foundational

Comprehensive Safety and Handling Guide for 3-Bromo-5-methoxy-2-methylpyridine 1-oxide in Drug Development

Executive Summary The compound 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one (CAS: 2060000-14-6), commonly referred to as 3-bromo-5-methoxy-2-methylpyridine 1-oxide, is a highly functionalized heterocyclic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one (CAS: 2060000-14-6), commonly referred to as 3-bromo-5-methoxy-2-methylpyridine 1-oxide, is a highly functionalized heterocyclic intermediate [1]. It is increasingly utilized in advanced pharmaceutical synthesis, including the development of CRTH2 antagonists and SARS-CoV-2 main protease inhibitors [2]. However, the convergence of a polarized N-oxide moiety and a reactive halogen on the pyridine ring presents unique physicochemical hazards.

This whitepaper provides an in-depth, self-validating framework for the safe handling, storage, and experimental utilization of this compound. By understanding the molecular causality behind its reactivity, researchers can design inherently safer synthetic workflows.

Physicochemical Profiling & Molecular Causality

To safely manipulate 3-bromo-5-methoxy-2-methylpyridine 1-oxide, one must first understand the thermodynamic vulnerabilities of the N-oxide functional group. The N–O bond is highly polarized, with the nitrogen atom adopting a formal positive charge and the oxygen a negative charge. While this zwitterionic character activates the pyridine ring for electrophilic and nucleophilic substitutions, it also acts as an internal oxidant [3].

At elevated temperatures (typically >200 °C), the N–O bond can undergo homolytic or heterolytic cleavage. This thermal degradation is highly exothermic and can lead to the rapid evolution of nitrogen oxides (NOx), creating a severe overpressure hazard in sealed reaction vessels.

Quantitative Data Summary

Table 1: Physicochemical and Safety Data Profile

PropertyValue / SpecificationMechanistic Implication
CAS Number 2060000-14-6Unique identifier for regulatory tracking.
Molecular Formula C7H8BrNO2Presence of Br enables transition-metal cross-coupling.
Molar Mass 218.05 g/mol Used for precise stoichiometric calculations.
Thermal Stability Decomposes > 200 °CRisk of thermal runaway; requires strict temperature limits.
Hygroscopicity HighMoisture absorption can poison sensitive metal catalysts.
Recommended Storage 2–8 °C, Argon blanketPrevents ambient deoxygenation and moisture ingress.

Toxicological Assessment & Exposure Controls

Based on structural analogs and established safety data for pyridine N-oxides [4], this compound is classified as a significant occupational hazard if mishandled.

Causality of Toxicity
  • Skin and Eye Irritation: The polarized N-oxide group readily interacts with the aqueous environment of mucous membranes and the lipid bilayer of the skin, causing severe localized irritation (H315, H319).

  • Respiratory Distress: If aerosolized as a fine dust, the compound can cause acute respiratory tract irritation (H335). The high surface-area-to-volume ratio of dust particles accelerates dissolution in the pulmonary mucosa.

Engineering Controls & PPE
  • Containment: All weighing and transfer operations MUST be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-handling fume hood.

  • PPE: Nitrile gloves (double-gloved for spill response), splash-proof chemical goggles, and a particulate respirator (N95 or P100) if engineering controls are compromised.

Reactivity, Incompatibilities, and Thermal Hazards

The most critical safety vector when handling 3-bromo-5-methoxy-2-methylpyridine 1-oxide is its incompatibility with strong reducing agents (e.g., lithium aluminum hydride, sodium borohydride) and its sensitivity to thermal stress. Mixing the N-oxide with a strong reductant initiates a rapid, uncontrolled deoxygenation reaction.

HazardPathway A 3-Bromo-5-methoxy-2-methylpyridine 1-oxide (Stable at RT) B Thermal Stress (>200°C) A->B Heating C Contact with Strong Reducing Agents A->C Reagent Mixing F Safe Storage (<30°C, Inert Gas) A->F SOP Compliance D Exothermic Decomposition (Release of NOx gases) B->D Thermal Runaway E Deoxygenation (Exothermic) C->E Uncontrolled Reaction

Reactivity and hazard pathway for pyridine N-oxide derivatives under varying conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity and operational safety, the following protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling utilizing 3-bromo-5-methoxy-2-methylpyridine 1-oxide is designed as a self-validating system. This means the protocol contains built-in diagnostic checks; if a check fails, the system inherently prevents the operator from proceeding to a more dangerous state [5].

Protocol: Safe Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an arylboronic acid at the C3 position (replacing the bromine) while preserving the N-oxide functionality.

Step-by-Step Methodology:

  • System Purge (Validation Checkpoint 1):

    • Action: Place 1.0 mmol of 3-bromo-5-methoxy-2-methylpyridine 1-oxide, 1.2 mmol of arylboronic acid, and 3.0 mmol of K₂CO₃ into a Schlenk flask. Apply vacuum and backfill with Argon (3 cycles).

    • Validation: The bubbler must show a steady, positive flow of Argon. Causality: Oxygen must be excluded to prevent the oxidative deactivation of the Pd(0) catalyst.

  • Solvent Addition:

    • Action: Inject 5 mL of degassed 1,4-dioxane/water (4:1 v/v) via syringe.

  • Catalyst Introduction (Validation Checkpoint 2):

    • Action: Add 0.05 mmol of Pd(dppf)Cl₂ under a positive stream of Argon. Stir at room temperature for 15 minutes.

    • Validation: Monitor the internal temperature. It must not rise by more than 2 °C. Causality: A temperature spike at room temperature indicates an unintended side reaction (e.g., premature deoxygenation). If a spike occurs, quench immediately.

  • Controlled Heating:

    • Action: Submerge the flask in a pre-heated oil bath at 80 °C.

    • Validation: Ensure the reflux condenser is actively cooling. The temperature must strictly remain below 100 °C to prevent thermal degradation of the N-oxide.

  • Reaction Quench:

    • Action: Cool the mixture to room temperature. Slowly add 10 mL of deionized water to precipitate the inorganic salts and quench any active catalytic species.

Workflow Step1 1. Inert Atmosphere Setup (N2/Ar Blanket) Step2 2. Reagent Addition (Controlled <30°C) Step1->Step2 Gate1 Safety Gate: Check Exotherm Step2->Gate1 Step3 3. Catalyst Injection (Pd-based) Gate1->Step3 Temp Stable Step4 4. Controlled Heating (Max 80°C) Step3->Step4 Gate2 Safety Gate: Monitor Pressure Step4->Gate2 Step5 5. Reaction Quench (Cool to RT, add H2O) Gate2->Step5 Pressure Normal

Step-by-step cross-coupling workflow integrating critical safety gates and thermal controls.

Emergency Response & Waste Management

Spill Mitigation

In the event of a powder spill, do not sweep dry , as this generates hazardous aerosols.

  • Cover the spill with a damp, inert absorbent material (e.g., wet sand or vermiculite).

  • Carefully scoop the mixture into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Ventilate the area to clear any residual microscopic dust.

Disposal Protocols

Due to the N-oxide's potential to release toxic NOx gases upon combustion, waste containing 3-bromo-5-methoxy-2-methylpyridine 1-oxide must NOT be mixed with general organic waste. It must be segregated into a dedicated "Halogenated/Oxidizer-Compatible" waste stream and sent for controlled, high-temperature industrial incineration equipped with NOx scrubbers.

References

  • Google Patents. "WO2024031089A1 - Sars-cov2 main protease inhibitors".
  • Grokipedia. "Pyridine-N-oxide: Physical Properties and Thermal Stability". Grokipedia. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Pyridine-N-oxide, 98%". Cole-Parmer Safety Database.[Link]

  • RSC Advances. "Site-selective C–N bond-forming reaction of polyhalogenated pyridines". Royal Society of Chemistry.[Link]

Exploratory

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Bromo-5-methoxy-2-methylpyridine 1-oxide Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framew...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Bromo-5-methoxy-2-methylpyridine 1-oxide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the thermodynamic stability of the substituted pyridine N-oxide, 3-bromo-5-methoxy-2-methylpyridine 1-oxide. Given the novelty of this specific molecule, this document outlines a robust, first-principles approach, combining computational and experimental methodologies to establish a thorough stability profile. The principles and techniques described herein are broadly applicable to the characterization of other novel heterocyclic compounds in drug discovery and materials science.

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates not only the shelf-life and storage requirements of a drug product but also influences its bioavailability and safety. Unstable compounds can degrade into potentially toxic impurities, leading to a loss of potency and unforeseen adverse effects. Pyridine N-oxides are a class of heterocyclic compounds with significant applications in medicinal chemistry due to their unique electronic and steric properties, which can enhance solubility, modulate basicity, and alter metabolic pathways. The introduction of substituents—in this case, a bromo, a methoxy, and a methyl group—on the pyridine ring creates a unique electronic and steric environment that directly impacts the molecule's inherent stability. Therefore, a rigorous assessment of the thermodynamic stability of 3-bromo-5-methoxy-2-methylpyridine 1-oxide is an essential early-stage checkpoint in its development pipeline.

Theoretical Framework: A Dual-Pronged Approach to Stability Assessment

A comprehensive understanding of thermodynamic stability is best achieved by integrating computational modeling with empirical experimental data. This dual-pronged approach allows for predictive insights into the molecule's energetic landscape, which are then validated and quantified through laboratory measurements.

Computational Modeling: In Silico Prediction of Stability

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the thermochemical properties of organic molecules. By solving the Schrödinger equation for the electronic structure of 3-bromo-5-methoxy-2-methylpyridine 1-oxide, we can calculate key energetic parameters, such as the enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and vibrational frequencies. These calculations provide a foundational understanding of the molecule's intrinsic stability.

The logical workflow for this computational analysis is as follows:

G cluster_0 Computational Workflow A Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B Frequency Calculation (Confirm Minimum Energy State) A->B E Isodesmic Reaction Design A->E C Single Point Energy Calculation (Higher Level of Theory, e.g., CCSD(T)) B->C D Thermochemical Analysis (Enthalpy, Gibbs Free Energy) C->D F Calculation of Reaction Enthalpy E->F G Determination of Enthalpy of Formation (ΔH°f) F->G

Figure 1: Computational workflow for determining the enthalpy of formation.

Experimental Verification: Empirical Measurement of Thermal Properties

Experimental techniques provide tangible data on how the bulk material behaves under thermal stress. The primary methods for assessing thermodynamic stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is invaluable for identifying phase transitions such as melting (endothermic) and decomposition (exothermic), providing a quantitative measure of the energy absorbed or released.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material, indicating the temperature at which significant degradation begins.

The interplay between these experimental and computational approaches forms a self-validating system, as illustrated below:

G Comp Computational Prediction (DFT Calculations) - Enthalpy of Formation - Bond Dissociation Energies Profile Comprehensive Stability Profile of 3-bromo-5-methoxy-2-methylpyridine 1-oxide Comp->Profile Predicts intrinsic stability Exp Experimental Measurement (DSC/TGA) - Decomposition Temperature - Enthalpy of Decomposition Exp->Profile Measures bulk thermal behavior

Figure 2: Integrated approach to thermodynamic stability assessment.

Methodologies and Protocols

Protocol for Computational Stability Analysis

Objective: To calculate the gas-phase enthalpy of formation (ΔH°f) of 3-bromo-5-methoxy-2-methylpyridine 1-oxide.

Step-by-Step Protocol:

  • Structure Preparation: Construct the 3D structure of the molecule using a molecular editor (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set, such as B3LYP/6-311+G(d,p). This step finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Isodesmic Reaction Scheme: To improve the accuracy of the calculated ΔH°f, an isodesmic reaction is employed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides, which facilitates the cancellation of systematic errors in the calculations. A suitable isodesmic reaction for the target molecule would be: 3-bromo-5-methoxy-2-methylpyridine 1-oxide + pyridine → 3-bromopyridine + 5-methoxypyridine + 2-methylpyridine 1-oxide

  • Energy Calculations: Calculate the total electronic energies for all species in the isodesmic reaction.

  • Enthalpy of Reaction Calculation: The enthalpy of the isodesmic reaction (ΔH_rxn) is calculated using the total energies and thermal corrections from the frequency calculations.

  • Calculation of ΔH°f: The enthalpy of formation of the target molecule is then determined using the calculated ΔH_rxn and the known experimental ΔH°f values for the other species in the isodesmic reaction.

Protocol for Experimental Thermal Analysis

Objective: To determine the decomposition temperature (Td) and enthalpy of decomposition (ΔH_decomp) of 3-bromo-5-methoxy-2-methylpyridine 1-oxide.

Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is recommended.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the synthesized and purified compound into an aluminum or ceramic crucible.

  • TGA/DSC Instrument Setup:

    • Temperature Program: Equilibrate the system at 30 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 500 °C).

    • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Run the TGA/DSC experiment and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% mass loss occurs.

    • DSC Curve: Integrate the area of the exothermic peak corresponding to the decomposition event to calculate the enthalpy of decomposition (ΔH_decomp) in J/g.

Data Presentation and Interpretation

The results from the computational and experimental analyses should be systematically tabulated to provide a clear and concise summary of the molecule's thermodynamic stability.

Table 1: Predicted and Experimental Thermodynamic Parameters

ParameterMethodValueUnitsInterpretation
Enthalpy of Formation (ΔH°f)DFT (B3LYP/6-311+G(d,p))Calculated ValuekJ/molIntrinsic stability of the molecule.
Gibbs Free Energy of Formation (ΔG°f)DFT (B3LYP/6-311+G(d,p))Calculated ValuekJ/molSpontaneity of formation under standard conditions.
Onset Decomposition Temp (Td)TGA (10 °C/min, N2)Measured Value°CTemperature at which significant degradation begins.
Enthalpy of Decomposition (ΔH_decomp)DSC (10 °C/min, N2)Measured ValueJ/gEnergy released during decomposition; indicates hazard potential.

A higher onset decomposition temperature and a lower (less exothermic) enthalpy of decomposition are generally indicative of greater thermal stability. The computationally derived enthalpy of formation provides a theoretical underpinning for these experimental observations.

Conclusion

The comprehensive evaluation of the thermodynamic stability of 3-bromo-5-methoxy-2-methylpyridine 1-oxide, through the integrated application of computational modeling and experimental thermal analysis, is a critical step in its progression as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for generating the necessary data to make informed decisions regarding its formulation, storage, and handling. This rigorous, data-driven approach ensures scientific integrity and aligns with the stringent requirements of pharmaceutical development.

References

  • Kaur, H., & Singh, G. (2021). Pyridine N-Oxide: A Fascinating Moiety in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 21(16), 2213–2230. Available at: [Link]

  • Albini, A., & Pietra, S. (2018). Heterocyclic N-Oxides. CRC Press. Available at: [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. Available at: [Link]

Foundational

3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one molecular weight and exact mass

An In-Depth Technical Guide to 3-Bromo-5-methoxy-2-methylpyridine 1-oxide For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction This technical guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Bromo-5-methoxy-2-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of 3-bromo-5-methoxy-2-methylpyridine 1-oxide, a heterocyclic compound of interest in synthetic and medicinal chemistry. Note on nomenclature: The formal IUPAC name for this compound is 3-bromo-5-methoxy-2-methyl-1-oxidopyridin-1-ium. The term "1λ⁵-pyridin-1-one" represents a valid but less common way to describe the N-oxide functionality of the pyridine ring, where the nitrogen atom is in a higher oxidation state. This guide will primarily use the more prevalent name, 3-bromo-5-methoxypyridine 1-oxide, and its derivatives for clarity. Pyridine N-oxides are a class of compounds with diverse applications, including their use as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The introduction of bromo, methoxy, and methyl groups onto the pyridine N-oxide scaffold allows for a variety of chemical transformations, making this a versatile building block in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its application in research and development. These parameters influence its reactivity, solubility, and pharmacokinetic profile.

Molecular Weight and Exact Mass

A precise understanding of the molecular weight and exact mass is fundamental for analytical characterization, particularly in mass spectrometry.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂-
Molecular Weight 218.05 g/mol -
Exact Mass 216.9738 Da-

Note: The values in the table above have been calculated for 3-bromo-5-methoxy-2-methylpyridine 1-oxide based on standard atomic weights. The provided search results are for a related compound, 3-bromo-5-methoxypyridine 1-oxide, which has a molecular formula of C₆H₆BrNO₂ and a molecular weight of 204.02 g/mol .[1]

Synthesis and Characterization

The synthesis of substituted pyridine N-oxides typically involves the oxidation of the corresponding pyridine derivative.

Synthetic Approach

A common method for the synthesis of pyridine N-oxides is the oxidation of the parent pyridine using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The starting material, 3-bromo-5-methoxy-2-methylpyridine, can be synthesized through various multi-step synthetic routes, often involving the construction and subsequent modification of the pyridine ring.

Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Figure 1: A typical workflow for the synthesis and characterization of 3-bromo-5-methoxy-2-methylpyridine 1-oxide.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of 3-bromo-5-methoxy-2-methylpyridine 1-oxide to confirm its elemental composition.

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage to the ESI needle to generate protonated molecules, [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Analysis: Determine the experimental m/z of the most abundant peak corresponding to the [M+H]⁺ ion. Compare this value to the calculated exact mass of the protonated molecule (C₇H₉BrNO₂⁺). The mass accuracy should be within 5 ppm.

Expected Result: The high-resolution mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion with an m/z value that closely matches the calculated exact mass. The isotopic pattern of the peak should also be consistent with the presence of one bromine atom.

Applications in Drug Discovery

Substituted pyridine N-oxides are valuable scaffolds in medicinal chemistry. The N-oxide moiety can act as a hydrogen bond acceptor and can influence the electronic properties of the pyridine ring, thereby modulating the compound's interaction with biological targets. The bromo, methoxy, and methyl substituents provide handles for further chemical modification through cross-coupling reactions or other transformations, enabling the generation of diverse chemical libraries for screening against various disease targets.

Conclusion

3-Bromo-5-methoxy-2-methylpyridine 1-oxide is a compound with significant potential as a building block in synthetic and medicinal chemistry. Its precise physicochemical properties, particularly its molecular weight and exact mass, are critical for its unambiguous identification and characterization. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • PubChem Compound Summary for CID 4564161, 3-Bromo-5-methoxypyridine 1-oxide. National Center for Biotechnology Information. [Link]

  • 3-BROMO-5-METHOXYPYRIDINE-1-OXIDE — Chemical Substance Information. NextSDS. [Link]

Sources

Exploratory

A Methodological Guide to Determining the Binding Affinity of 3-bromo-5-methoxy-2-methylpyridine 1-oxide via Molecular Docking

Abstract Molecular docking is a cornerstone of modern, structure-based drug discovery, providing critical insights into the interaction between a small molecule and its macromolecular target. This guide offers a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Molecular docking is a cornerstone of modern, structure-based drug discovery, providing critical insights into the interaction between a small molecule and its macromolecular target. This guide offers a comprehensive, in-depth protocol for determining the binding affinity of a specific pyridine N-oxide derivative, 3-bromo-5-methoxy-2-methylpyridine 1-oxide, using molecular docking simulations. While the ligand is defined, the protein target is treated as a variable, allowing this guide to serve as a universal workflow for researchers, scientists, and drug development professionals. We will proceed with a representative example—the ATP binding site of a protein kinase—to illustrate the process in a biologically relevant context. The narrative emphasizes the causality behind each step, from ligand and receptor preparation to the execution of the docking simulation and the critical analysis of its results. By grounding our protocol in authoritative standards and providing self-validating checkpoints, this document aims to equip the reader with the expertise to conduct and interpret molecular docking studies with scientific rigor.

Introduction

In the intricate process of drug discovery, the concept of binding affinity is paramount. It quantifies the strength of the interaction between a potential drug molecule (a ligand) and its biological target (a receptor), a value that often correlates with the compound's potency.[1][2] A lower binding energy signifies a more stable ligand-receptor complex, suggesting a stronger and more favorable interaction.[1][3] Computational techniques, particularly molecular docking, have become indispensable for predicting this affinity, enabling the rapid screening of vast chemical libraries and prioritizing candidates for experimental validation.[4][5]

This guide focuses on the specific ligand 3-bromo-5-methoxy-2-methylpyridine 1-oxide (PubChem CID: 4564161).[6] Pyridine N-oxide scaffolds are of significant interest in medicinal chemistry, as they are found in molecules with potent inhibitory activities against various protein classes, including protein kinases.[7][8][9] The N-oxide moiety can act as a crucial hydrogen bond acceptor, influencing the binding mode and affinity.[7]

To provide a tangible and instructive workflow, we will simulate the docking of this ligand into the ATP-binding pocket of a hypothetical protein kinase, a common and well-understood drug target family implicated in diseases like cancer.[10][11] This guide will walk through the entire process, from preparing the molecules to interpreting the final results, ensuring a foundation of expertise, authority, and trustworthiness.

Part 1: The Molecular Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction.[12] The process can be broken down into a series of logical steps, each essential for the integrity of the final prediction.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Grid_Box Grid Box Definition (Define Binding Site) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (PDB Cleanup, Add Hydrogens, Assign Charges) Receptor_Prep->Grid_Box Docking Run Docking Simulation (AutoDock Vina) Grid_Box->Docking Results Analyze Results (Binding Affinity & Poses) Docking->Results Visualization Visualize Interactions (PyMOL, Discovery Studio) Results->Visualization Visualization->Results Refine Hypothesis

Caption: High-level workflow for a typical molecular docking experiment.

Part 2: Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology. The use of widely accepted, open-source software like AutoDock Tools and AutoDock Vina ensures the protocol is accessible and reproducible.

Step 1: Ligand Preparation

The goal of this step is to convert the 2D representation of our ligand into a three-dimensional, energetically favorable conformation suitable for docking.

Protocol:

  • Obtain Ligand Structure: Download the structure of "3-bromo-5-methoxy-2-methylpyridine 1-oxide" from the PubChem database in a 3D SDF format.[13]

  • Format Conversion: Use a molecular visualization tool like PyMOL or a chemical toolbox like Open Babel to convert the SDF file into a PDB file. This is a common intermediate format.[14]

  • Load into AutoDockTools (ADT): Open the PDB file in ADT.

  • Process Ligand:

    • Navigate to Ligand -> Input -> Open and select the ligand file.

    • ADT will automatically add polar hydrogens and compute Gasteiger charges. This step is critical for accurately modeling electrostatic interactions.

    • Define rotatable bonds by navigating to Ligand -> Torsion Tree -> Detect Root. This allows for ligand flexibility during the docking simulation.[13]

  • Save in PDBQT Format: Save the prepared ligand as a .pdbqt file. This format contains the atomic coordinates, charge information, and rotatable bond definitions required by AutoDock Vina.[15]

Causality Check (Expertise): Why is energy minimization important? A downloaded 3D structure is just one of many possible low-energy conformations. Performing an energy minimization using a force field (often done implicitly by preparation tools) ensures the ligand does not start in a high-energy, unrealistic state, which could bias the docking results.[16]

Step 2: Receptor Preparation

This phase prepares the protein target by cleaning the crystal structure and adding parameters necessary for the docking calculation. For this guide, we will use a representative structure of a protein kinase, such as the c-Met kinase (PDB ID: 2WGJ), which is known to be inhibited by pyridine derivatives.[8]

Protocol:

  • Obtain Receptor Structure: Download the protein structure from the RCSB Protein Data Bank (PDB).[15]

  • Clean the PDB File:

    • Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.[17][18]

    • Remove all non-essential molecules, including water molecules, ions, and any co-crystallized ligands or cofactors.[16] This is a crucial step because these molecules can interfere with the docking process unless they are known to be critical for binding.[19]

    • If the protein has multiple chains, retain only the one containing the active site of interest.

  • Load into AutoDockTools (ADT): Open the cleaned PDB file in ADT.

  • Process Receptor:

    • Navigate to File -> Read Molecule.

    • Add polar hydrogens by going to Edit -> Hydrogens -> Add.

    • Compute Gasteiger charges.

  • Save in PDBQT Format: Save the prepared receptor as a .pdbqt file. This prepares the protein for grid generation.

Trustworthiness Check (Self-Validation): A common method to validate a docking protocol is "re-docking."[2] If the receptor structure was co-crystallized with a known inhibitor, you can dock that same inhibitor back into the binding site. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å.[2]

Step 3: Grid Generation and Docking Execution

This step defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.

Protocol:

  • Define the Binding Site: In ADT, with the receptor loaded, navigate to Grid -> Grid Box.

  • Position the Grid Box: A grid box will appear around the protein. Position and resize this box to encompass the entire binding pocket. If a co-crystallized ligand was present in the original PDB file, the most reliable method is to center the grid box on the position of that ligand.[12]

  • Run AutoDock Vina:

    • AutoDock Vina is typically run from the command line.[4]

    • You will need to create a simple text file (e.g., conf.txt) to specify the input files and grid box parameters.

  • Execute the Command: Open a terminal or command prompt and run the simulation: vina --config conf.txt --log docking_log.txt

Part 3: Analysis and Interpretation of Results

The output of a Vina simulation is a PDBQT file containing multiple binding poses for the ligand, ranked by their predicted binding affinity.

Binding Affinity Score

The primary quantitative result is the binding affinity, reported in kcal/mol.[3] This value represents the estimated free energy of binding (ΔG).[2]

  • Interpretation: More negative values indicate stronger, more favorable binding.[2][20] For example, a ligand with a binding affinity of -9.5 kcal/mol is predicted to bind more tightly than one with an affinity of -6.5 kcal/mol.[3][4]

Binding Pose and Molecular Interactions

A low binding energy score is necessary but not sufficient. The predicted binding pose must be chemically and biologically plausible.

Protocol for Analysis:

  • Visualize the Results: Load the receptor PDBQT file and the docking_results.pdbqt output file into a molecular visualization program like PyMOL or Discovery Studio.

  • Inspect Top Poses: Analyze the top-ranked poses (those with the lowest binding energy). Vina typically provides up to 9 poses.[20]

  • Identify Key Interactions: Look for meaningful intermolecular interactions that stabilize the complex. These include:

    • Hydrogen Bonds: The N-oxide oxygen of our ligand is a strong hydrogen bond acceptor. A plausible pose would show this oxygen forming a hydrogen bond with a donor residue (e.g., the backbone NH of an amino acid) in the kinase hinge region.

    • Hydrophobic Interactions: The methyl group and the pyridine ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

    • Halogen Bonds: The bromine atom can potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized in drug design.

G Results Docking Output Binding Affinity (kcal/mol) Binding Poses (Ranked) Analysis Analysis Results:f1->Analysis:f1 Results:f2->Analysis:f2 Results:f2->Analysis:f3 Decision Proceed to Experimental Validation? Analysis->Decision

Caption: Decision-making flowchart for analyzing docking results.

Part 4: Data Presentation

Quantitative results from docking studies, especially when comparing multiple compounds, should be summarized in a clear, tabular format.

Table 1: Hypothetical Docking Results for Pyridine N-Oxide Analogs against a Protein Kinase

Compound IDStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)
LIG-001 3-bromo-5-methoxy-2-methylpyridine 1-oxide-9.2Met1160
LIG-002 3-chloro-5-methoxy-2-methylpyridine 1-oxide-8.8Met1160
LIG-003 5-methoxy-2-methylpyridine 1-oxide-7.5Met1160
Control Staurosporine (Known Inhibitor)-11.5Met1160, Glu1158

This table allows for at-a-glance comparison of how small structural changes (e.g., replacing bromo with chloro or removing the halogen) can impact the predicted binding affinity, providing a rationale for structure-activity relationship (SAR) studies.[20]

Conclusion

This guide has detailed a robust and scientifically sound workflow for determining the binding affinity of 3-bromo-5-methoxy-2-methylpyridine 1-oxide using molecular docking. By following a structured protocol of ligand and receptor preparation, executing the docking simulation, and critically analyzing both the quantitative scores and the qualitative binding poses, researchers can generate valuable hypotheses about molecular interactions. It is crucial to remember that molecular docking is a predictive tool; its results are not a substitute for experimental validation but rather a powerful method to guide and prioritize those experiments, ultimately accelerating the drug discovery process.[21]

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Available at: [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Available at: [Link]

  • YouTube. (2025). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1. Available at: [Link]

  • Moraca, F. (2025). Molecular Docking Lecture. UP Olomouc. Available at: [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. Available at: [Link]

  • YouTube. (2025). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. Available at: [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Available at: [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Available at: [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Available at: [Link]

  • ETFLIN. (2022). A Beginner's Guide to Molecular Docking. Available at: [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available at: [Link]

  • PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Available at: [Link]

  • Royal Society of Chemistry. (1998). Potential mechanism-based tyrosine kinase inhibitors. Part 1. Phosphorylation chemistry of pyridine N-oxides. Available at: [Link]

  • Google Patents. (2016). Pyridineamine compounds useful as pim kinase inhibitors.
  • Google Patents. (2013). Pyridine compounds as inhibitors of kinase.
  • ResearchGate. (2019). Molecular docking proteins preparation. Available at: [Link]

  • Chad's Blog. (2021). Building diagrams using graphviz. Available at: [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Available at: [Link]

  • Graphviz. (2015). Drawing graphs with dot. Available at: [Link]

  • Lai, Z. (n.d.). 笔记:使用DOT语言制作流程图. Available at: [Link]

  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Available at: [Link]

  • YouTube. (2021). Graphviz tutorial. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxypyridine 1-oxide. Available at: [Link]

  • NextSDS. (n.d.). 3-BROMO-5-METHOXYPYRIDINE-1-OXIDE — Chemical Substance Information. Available at: [Link]

  • NextSDS. (n.d.). 3-broMo-5-iodo-4-Methoxy-1-Methylpyridin-2(1H)-one. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one

Introduction 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, also known as 3-bromo-5-methoxy-2-methylpyridine N-oxide, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, also known as 3-bromo-5-methoxy-2-methylpyridine N-oxide, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The unique arrangement of its functional groups—a bromine atom, a methoxy group, a methyl group, and an N-oxide moiety—makes it a valuable scaffold for the synthesis of more complex molecules. Pyridine N-oxides are versatile intermediates, as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitutions, often with regioselectivity differing from that of the parent pyridine.[1]

This document provides a comprehensive, step-by-step guide for the synthesis of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one. The proposed synthetic route is a three-stage process, beginning with the synthesis of a key intermediate, 3-bromo-5-methoxypyridine, followed by its N-oxidation, and concluding with the regioselective introduction of a methyl group at the C2 position. The protocols described herein are based on established and reliable methodologies for analogous transformations.

Synthetic Strategy Overview

The synthesis of the target compound is strategically designed to proceed through three distinct stages, as illustrated in the workflow diagram below. This approach allows for the controlled introduction of the required functional groups onto the pyridine ring.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Target Compound A Stage 1: Methoxylation B Stage 2: N-Oxidation C Stage 3: C2-Methylation D Final Product 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine 3,5-Dibromopyridine->3-Bromo-5-methoxypyridine  NaOCH₃, DMF 3-Bromo-5-methoxypyridine N-oxide 3-Bromo-5-methoxypyridine N-oxide 3-Bromo-5-methoxypyridine->3-Bromo-5-methoxypyridine N-oxide  m-CPBA or H₂O₂/AcOH 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one 3-Bromo-5-methoxypyridine N-oxide->3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one  CH₃MgBr, THF/DMF

Caption: Overall synthetic workflow for 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one.

Stage 1: Synthesis of 3-Bromo-5-methoxypyridine

The initial step involves the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine with a methoxy group. This reaction is typically performed using sodium methoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3]

Protocol 1: Methoxylation of 3,5-Dibromopyridine

Materials and Equipment:

  • 3,5-Dibromopyridine

  • Sodium methoxide (or freshly prepared from sodium metal and methanol)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, glassware for extraction and chromatography)

Procedure:

  • To a solution of sodium methoxide (1.5 equivalents) in anhydrous DMF, add 3,5-dibromopyridine (1.0 equivalent).

  • Heat the reaction mixture to 70-90°C and stir for 1-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water. Alternatively, if a precipitate does not form, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-bromo-5-methoxypyridine as a solid.

ParameterValueReference
Starting Material3,5-Dibromopyridine[3]
ReagentSodium Methoxide[3]
SolventDMF[3]
Temperature70-90°C[3]
Reaction Time1-4 hours[3]
Typical Yield62-73%[3]

Stage 2: N-Oxidation of 3-Bromo-5-methoxypyridine

The second stage involves the oxidation of the pyridine nitrogen of 3-bromo-5-methoxypyridine to form the corresponding N-oxide. This transformation enhances the reactivity of the pyridine ring for subsequent functionalization. Common oxidizing agents for this purpose include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and a carboxylic acid.[4][5]

Protocol 2: N-Oxidation using m-CPBA

Materials and Equipment:

  • 3-Bromo-5-methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 3-bromo-5-methoxypyridine (1.0 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 3-bromo-5-methoxypyridine N-oxide, which can be purified by recrystallization or column chromatography.

Stage 3: C2-Methylation of 3-Bromo-5-methoxypyridine N-oxide

The final and most critical step is the regioselective introduction of a methyl group at the C2 position of the pyridine N-oxide ring. The N-oxide group activates the C2 and C6 positions for nucleophilic attack. By reacting 3-bromo-5-methoxypyridine N-oxide with a methyl Grignard reagent, followed by a specific workup, the desired 2-methylated N-oxide can be obtained.[6]

Protocol 3: Regioselective C2-Methylation

Materials and Equipment:

  • 3-Bromo-5-methoxypyridine N-oxide

  • Methylmagnesium bromide or methylmagnesium chloride solution in THF (e.g., 3 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Two-necked round-bottom flask, syringe, and Schlenk line or inert atmosphere setup

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard work-up and purification equipment

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-5-methoxypyridine N-oxide (1.0 equivalent) in anhydrous THF in a two-necked flask.

  • Cool the solution to -78°C.

  • Slowly add the methyl Grignard reagent (1.1-1.5 equivalents) dropwise via syringe, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at low temperature for a period, then warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of anhydrous DMF. This step is crucial for retaining the N-oxide functionality.[6]

  • Heat the mixture to facilitate the rearomatization to the 2-methylated pyridine N-oxide.

  • After cooling, perform an aqueous workup by adding a saturated solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one.

C2_Methylation_Mechanism N_oxide 3-Bromo-5-methoxypyridine N-oxide Intermediate Dihydropyridine Intermediate N_oxide->Intermediate Nucleophilic attack at C2 Grignard CH₃MgBr Grignard->Intermediate Product 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one Intermediate->Product Rearomatization DMF_workup DMF Workup/Oxidation DMF_workup->Product

Caption: Simplified mechanism of C2-methylation of the pyridine N-oxide.

Conclusion

The synthesis of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one can be successfully achieved through a robust three-stage synthetic sequence. This guide provides detailed protocols for each transformation, grounded in established chemical literature. Researchers and drug development professionals can utilize this methodology to access this and other similarly substituted pyridine N-oxides for further investigation and application. Careful execution of each step, particularly the final methylation and workup, is critical for achieving a good yield of the desired product.

References

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. Available at: [Link]

  • Shaker, Y. M. (2013). Recent developments in the synthesis of substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. Available at: [Link]

  • Synfacts. (2007). Synthesis of 2-Substituted Pyridines from N-Oxides and Grignard Reagents. Synfacts, 2007(06), 0639-0639. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Retrieved from [Link]

  • O'Brien, M. A., & Taylor, R. J. K. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(24), 6464–6467. Available at: [Link]

  • Li, Z., Kishi, N., Hasegawa, K., Akita, M., & Yoshizawa, M. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

  • Gray, M. A., Konopski, L., & Langlois, Y. (1994). Functionalisation of 2-methoxy-6-methylpyridine. Synthetic Communications, 24(10), 1367-1379. Available at: [Link]

  • Ashimori, A., et al. (1990). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 38(9), 2446-2458. Available at: [Link]

  • Imhof, Z., & Wuitschik, G. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]

  • Bartos, P., et al. (2021). Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ²O:O)-bis(μ-thiocyanato-κ²N:S)cobalt(II)]. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1239-1243. Available at: [Link]

  • Boyd, S. L., & Melen, R. L. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 16035-16045. Available at: [Link]

  • Kiprof, P., & Pöpperl, H. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o426. Available at: [Link]

  • El-Ghanam, A. M. (2005). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2005(xi), 147-178. Available at: [Link]

  • Kégl, T., et al. (2018). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 62(1), 10-16. Available at: [Link]

  • Chem-Station. (2017). Synthesis of N-Oxide. Retrieved from [Link]

Sources

Application

3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one Suzuki cross-coupling reaction conditions

[label="Pd(II Catalytic cycle for the Suzuki cross-coupling of the sterically hindered pyridine N-oxide. Detailed Experimental Protocol This self-validating protocol is designed for a 1.0 mmol scale but can be linearly s...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Pd(II

Catalytic cycle for the Suzuki cross-coupling of the sterically hindered pyridine N-oxide.

Detailed Experimental Protocol

This self-validating protocol is designed for a 1.0 mmol scale but can be linearly scaled up to 50 mmol with appropriate adjustments to exotherm management.

Reagents and Materials
  • Substrate: 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (1.0 mmol, 218.05 mg)

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst Precursor: Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%)

  • Ligand: SPhos (0.10 mmol, 41.1 mg, 10 mol%)

  • Base: Potassium phosphate tribasic, K₃PO₄ (3.0 mmol, 636.8 mg)

  • Solvents: 1,4-Dioxane (Anhydrous, 8.0 mL) and Deionized H₂O (Degassed, 2.0 mL)

Step-by-Step Workflow

Step 1: Reaction Setup & Degassing (Critical)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, arylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and SPhos. Note: Weighing the catalyst and ligand in a glovebox is recommended but not strictly required if benchtop exposure is minimized.

  • Seal the flask with a rubber septum and purge the vessel with ultra-high purity Argon for 5 minutes.

  • Add 8.0 mL of 1,4-Dioxane and 2.0 mL of H₂O via syringe.

  • Perform three cycles of freeze-pump-thaw degassing. Causality: O₂ must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidative degradation of the electron-rich SPhos ligand.

Step 2: Reaction Execution 6. Place the flask in a pre-heated oil bath at 90 °C. 7. Stir vigorously (800-1000 rpm) for 12–16 hours. The biphasic nature of the Dioxane/H₂O mixture requires high shear to ensure adequate mass transfer between the aqueous base/boronate phase and the organic catalyst/substrate phase. 8. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The starting N-oxide is highly polar and will stain strongly with KMnO₄.

Step 3: Workup and Isolation 9. Cool the reaction mixture to room temperature. 10. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. 11. Wash the organic layer with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL). Note: Pyridine N-oxides are highly water-soluble. Do not wash with acidic solutions, as protonation will drive the product entirely into the aqueous phase. 12. Extract the combined aqueous layers with a 10% Isobutanol in Dichloromethane solution (2 × 15 mL) to recover any partitioned N-oxide product. 13. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel. Due to the polarity of the N-oxide, a gradient of 0% to 10% Methanol in Dichloromethane is recommended. 15. Isolate the fractions containing the pure cross-coupled product and remove the solvent in vacuo to yield the target compound.

Troubleshooting Guide

  • Issue: Significant Deoxygenation of the N-Oxide

    • Cause: Prolonged heating or excessive Pd(0) concentration can lead to the reduction of the N-O bond.

    • Solution: Reduce the reaction temperature to 80 °C and ensure strict adherence to the 1:2 Pd:Ligand ratio to keep the metal center fully coordinated.

  • Issue: Incomplete Conversion / Protodeboronation

    • Cause: The arylboronic acid is degrading before the slow oxidative addition step can occur.

    • Solution: Add the arylboronic acid in two portions (1.0 equiv at the start, 0.5 equiv after 6 hours) or switch to the corresponding pinacol boronate ester (BPin), which is more stable under basic aqueous conditions.

References

  • Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water.rhhz.net.
  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines.ACS Publications.
  • Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation.ACS Publications.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.ACS Publications.
  • N-Oxide-to-Carbon Transmutations of Azaarene N-Oxides.DOI.org.
Method

Protocols for handling 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one in inert atmosphere

An in-depth technical guide for the handling and application of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (CAS: 2060000-14-6). Molecular Rationale: The Causality of Degradation 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the handling and application of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (CAS: 2060000-14-6).

Molecular Rationale: The Causality of Degradation

3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one is a highly functionalized heterocyclic building block. Its structural features—a reactive C3-bromide, an electron-donating C5-methoxy group, and a sterically influential C2-methyl group—make it an exceptional scaffold for orthogonal functionalization in drug discovery.

However, the defining feature of this molecule is its N-oxide (1λ⁵-pyridin-1-one) moiety . The highly polarized N⁺–O⁻ bond acts as a potent hydrogen-bond acceptor, rendering the compound exceptionally hygroscopic 1. Handling this compound in ambient air initiates a cascade of chemical failures in downstream organometallic applications:

  • Catalyst Poisoning: In Palladium (Pd) or Iridium (Ir) catalyzed cross-coupling and C-H activation workflows, absorbed water competitively coordinates to the electrophilic metal center. This displaces carefully tuned phosphine or N-heterocyclic carbene (NHC) ligands, leading to the irreversible precipitation of inactive "palladium black" 2.

  • Substrate Hydrolysis: At elevated temperatures in the presence of strong bases (e.g., Cs₂CO₃, KOtBu), trace moisture triggers premature protodehalogenation of the C3-bromide or undesired hydrolysis of the methoxy group.

Strict inert atmosphere handling is not merely a best practice; it is the fundamental prerequisite for catalytic success.

Self-Validating Handling Protocols

To ensure reproducibility, the handling of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one must be treated as a self-validating system, where each step contains a diagnostic check to confirm environmental integrity.

Glovebox Operations (Storage and Weighing)
  • Atmosphere Verification: Before transferring the compound into the antechamber, verify that the glovebox sensors read < 0.1 ppm for both O₂ and H₂O.

    • Self-Validation Check: Monitor the H₂O sensor when opening the primary reagent vial. A sudden spike (>1.0 ppm) indicates compromised primary packaging; the batch has absorbed moisture and requires azeotropic drying with anhydrous toluene prior to use.

  • Static Mitigation: Pass a Zerostat (anti-static) gun over the weighing boat and spatula.

    • Causality: The ultra-dry nitrogen/argon atmosphere strips moisture that normally dissipates static charge. Without mitigation, the fluffy N-oxide powder will aggressively adhere to glass walls or disperse uncontrollably, destroying stoichiometric accuracy.

  • Aliquoting: Weigh the required mass directly into an oven-dried Schlenk flask. To minimize subsequent atmospheric exposure, add your solid metal catalyst (e.g., Pd(OAc)₂) and solid base at this stage.

  • Sealing: Seal the flask with a high-quality, unpunctured rubber septum. Secure it tightly with copper wire or electrical tape before cycling it out through the antechamber.

Schlenk Line Techniques (Reaction Setup)
  • Manifold Purging: Attach the sealed Schlenk flask to the Argon manifold. Perform three consecutive vacuum/argon cycles.

    • Self-Validation Check: The vacuum gauge must drop below 50 mTorr during each cycle. If the pressure plateaus above this threshold, there is a micro-leak in the septum or stopcock. The reaction must be aborted and resealed to prevent oxygen ingress.

  • Solvent Addition: Introduce anhydrous, argon-sparged solvents (e.g., Toluene, 1,4-Dioxane) via a gas-tight syringe. The N-oxide will dissolve to form a clear, homogeneous mixture.

  • Reagent Addition: Add any remaining liquid reagents (e.g., liquid boronic esters or amines) dropwise.

Application Case Study: Regioselective Functionalization

The synthetic utility of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one is defined by its orthogonal reactivity. The N-oxide group activates the pyridine ring and serves as a powerful directing group for C-H arylation at the C6 position, as established by Fagnou and colleagues 3. Concurrently, the C3-bromide can be engaged in ligand-free Suzuki-Miyaura cross-coupling reactions 4.

When executing a C3 Suzuki coupling, strict exclusion of water ensures that the catalytic cycle favors the desired oxidative addition into the C-Br bond rather than quenching the active Pd(0) species. The steric bulk of the C2-methyl group further necessitates a highly active, unpoisoned catalyst to drive the reaction to completion.

Quantitative Performance Metrics

The table below illustrates the critical impact of atmospheric moisture on the yield of a standard Pd-catalyzed Suzuki cross-coupling of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one with phenylboronic acid (using 5 mol% Pd(OAc)₂, K₂CO₃, in anhydrous Toluene at 90 °C).

Handling ConditionH₂O ExposureCatalyst State ObservationConversion (%)Isolated Yield (%)
Strict Inert (Glovebox/Schlenk) < 0.1 ppmHomogeneous yellow/orange solution> 98%92%
Brief Ambient Exposure (5 min) ~ 40% RHSlight darkening, minor precipitate75%68%
Ambient Benchtop Setup > 50% RHRapid formation of Palladium black< 30%15%

Table 1: Impact of atmospheric moisture on the catalytic efficiency of N-oxide cross-coupling.

Mechanistic Pathway & Workflow Visualization

G cluster_glovebox Inert Atmosphere (Glovebox: <0.1 ppm H₂O/O₂) cluster_schlenk Schlenk Line (Fume Hood) N1 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (Hygroscopic Solid) N2 Weighing & Aliquoting (Anti-static tools) N1->N2 N3 Load into Schlenk Flask + Pd Catalyst & Base N2->N3 N4 Attach to Ar Manifold (Purge lines) N3->N4 Sealed Transfer N5 Add Anhydrous Solvent (via Syringe/Cannula) N4->N5 N6 Catalytic Cross-Coupling (Heating under Ar) N5->N6 N7 Air-Exposed Workup (Quench & Extract) N6->N7 Reaction Complete

Fig 1: Inert atmosphere workflow for handling and reacting hygroscopic pyridine N-oxides.

References

  • Safety Data Sheet: Pyridine-N-Oxide. Jubilant Ingrevia Limited. 1

  • Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society. 2

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC / National Institutes of Health. 3

  • Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Journal of Molecular Catalysis A: Chemical.4

Sources

Application

Scale-up manufacturing process for 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one

An Application Note for the Scale-up Manufacturing of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one Abstract This application note provides a comprehensive guide for the scale-up manufacturing of 3-bromo-5-methoxy-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scale-up Manufacturing of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one

Abstract

This application note provides a comprehensive guide for the scale-up manufacturing of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, a substituted pyridine N-oxide with potential applications in pharmaceutical and agrochemical research. The document outlines a robust and scalable three-step synthetic pathway, starting from the precursor 2-methyl-5-methoxypyridine. Detailed protocols for N-oxidation and subsequent regioselective bromination are provided, with a strong emphasis on process safety, reaction control, and critical quality attributes. This guide is intended for researchers, process chemists, and drug development professionals involved in the large-scale synthesis of complex heterocyclic intermediates.

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a versatile class of heterocyclic compounds. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, activating it for both electrophilic and nucleophilic substitution reactions that are often challenging with the parent pyridine.[1][2] This unique reactivity makes them crucial intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3] 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one is a specific example of a highly functionalized pyridine N-oxide, presenting a valuable scaffold for further chemical elaboration. Developing a safe, efficient, and scalable manufacturing process is essential for its reliable supply in research and development pipelines.

Proposed Synthetic Strategy

The manufacturing process is designed as a three-step sequence that prioritizes commercially available or readily synthesized starting materials, high-yielding reactions, and conditions amenable to large-scale chemical reactors.

The chosen pathway is as follows:

  • Precursor Synthesis/Sourcing: The process begins with 2-methyl-5-methoxypyridine as the key starting material.[4][5]

  • N-Oxidation: The pyridine nitrogen is oxidized to form the corresponding N-oxide, 2-methyl-5-methoxy-1λ⁵-pyridin-1-one.

  • Regioselective Bromination: The N-oxide intermediate is brominated at the C3 position to yield the final product, 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one.

Synthetic_Pathway Start 2-Methyl-5-methoxypyridine Intermediate 2-Methyl-5-methoxy- 1λ⁵-pyridin-1-one Start->Intermediate Step 1: N-Oxidation H₂O₂ / Acetic Acid Final 3-Bromo-5-methoxy-2-methyl- 1λ⁵-pyridin-1-one Intermediate->Final Step 2: Bromination NBS / Acetonitrile

Caption: Overall synthetic route for the target molecule.

Part 1: Scale-Up N-Oxidation of 2-Methyl-5-methoxypyridine

The N-oxidation of pyridines is a well-established transformation. For large-scale production, the use of hydrogen peroxide in glacial acetic acid is a cost-effective, albeit highly exothermic, method that requires stringent temperature control.[6][7]

Rationale for Protocol Design
  • Reagent Choice: Hydrogen peroxide (35% aq.) is a potent and atom-economical oxidant. Glacial acetic acid serves as both a solvent and a catalyst, protonating the pyridine to make it more susceptible to oxidation.[7][8]

  • Temperature Control: The reaction of pyridine with peracetic acid (formed in situ) is highly exothermic. Maintaining the temperature between 70-80°C is critical. Uncontrolled exotherms can lead to dangerous pressure buildup and potential runaway reactions.[9]

  • Work-up Procedure: The work-up involves neutralization with a strong base (NaOH) to quench the remaining acid and peroxide, followed by extraction. Careful, slow addition of the base is necessary to control the heat generated during neutralization.

Experimental Protocol: N-Oxidation (1 kg Scale)

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles Notes
2-Methyl-5-methoxypyridine 123.15 1.00 kg 8.12 Starting Material
Glacial Acetic Acid 60.05 4.0 L - Solvent/Catalyst
Hydrogen Peroxide (35% aq.) 34.01 875 mL 9.74 Oxidant (1.2 eq)
Sodium Hydroxide (50% w/w aq.) 40.00 ~5.0 L - For neutralization
Dichloromethane (DCM) 84.93 15 L - Extraction Solvent

| Anhydrous Sodium Sulfate | 142.04 | 500 g | - | Drying Agent |

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a controlled addition funnel.

  • Charging Reagents: Charge the reactor with 2-methyl-5-methoxypyridine (1.00 kg) and glacial acetic acid (4.0 L). Begin stirring to ensure a homogeneous solution.

  • Controlled Addition of Oxidant: Cool the reactor contents to 15-20°C. Begin the dropwise addition of 35% hydrogen peroxide (875 mL) via the addition funnel. Crucially, monitor the internal temperature and maintain it below 30°C during the addition.

  • Reaction Heating: Once the addition is complete, slowly heat the reaction mixture to 75-80°C. Maintain this temperature for 5-7 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to 10-15°C. In a separate vessel, prepare a cooled solution of 50% sodium hydroxide.

  • Neutralization: Slowly and carefully add the sodium hydroxide solution to the reactor to neutralize the acetic acid. The pH of the aqueous layer should be adjusted to >10. This step is highly exothermic; maintain the internal temperature below 25°C.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 5 L).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-5-methoxy-1λ⁵-pyridin-1-one. The product can be purified further by recrystallization if necessary.

Part 2: Scale-Up Regioselective Bromination

The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the C2 and C4 positions. However, the existing substituents (methyl at C2, methoxy at C5) direct the incoming electrophile. N-Bromosuccinimide (NBS) is chosen as the brominating agent over elemental bromine for its enhanced safety and ease of handling on a large scale.[10]

Rationale for Protocol Design
  • Brominating Agent: NBS is a solid, making it easier and safer to handle than liquid bromine, which is highly corrosive and toxic.[11][12][13]

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Regioselectivity: The combined directing effects of the N-oxide, the C2-methyl group, and the C5-methoxy group favor bromination at the C3 position.

  • Work-up: The work-up is a straightforward aqueous quench to remove succinimide byproduct, followed by extraction.

Experimental Protocol: Bromination (1 kg Scale)

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles Notes
2-Methyl-5-methoxy-1λ⁵-pyridin-1-one 139.15 1.00 kg 7.19 Starting Material
N-Bromosuccinimide (NBS) 177.98 1.34 kg 7.55 Brominating Agent (1.05 eq)
Acetonitrile 41.05 10 L - Solvent
Sodium Thiosulfate (10% aq.) 158.11 5 L - For quenching
Ethyl Acetate 88.11 15 L - Extraction Solvent
Brine - 5 L - Aqueous Wash

| Anhydrous Magnesium Sulfate | 120.37 | 500 g | - | Drying Agent |

Procedure:

  • Reactor Setup: Use a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser.

  • Charging Reagents: Charge the reactor with 2-methyl-5-methoxy-1λ⁵-pyridin-1-one (1.00 kg) and acetonitrile (10 L). Stir to dissolve.

  • NBS Addition: Add N-Bromosuccinimide (1.34 kg) to the solution in portions over 30 minutes. A slight exotherm may be observed.

  • Reaction Heating: Heat the reaction mixture to 60-65°C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material via HPLC or TLC.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Quench the reaction by adding 10% aqueous sodium thiosulfate solution (5 L) to destroy any residual active bromine species.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the acetonitrile.

  • Extraction: Add ethyl acetate (10 L) to the remaining aqueous slurry and stir. Separate the layers. Extract the aqueous layer with additional ethyl acetate (1 x 5 L).

  • Washing: Combine the organic layers and wash with brine (1 x 5 L).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Process Workflow and Logic

Process_Workflow cluster_0 N-Oxidation Stage cluster_1 Bromination Stage N_Charge Charge Reactor: - 2-Me-5-MeO-Pyridine - Acetic Acid N_Add Controlled Addition: - H₂O₂ (aq) - T < 30°C N_Charge->N_Add N_React Heat Reaction: - 75-80°C, 5-7h N_Add->N_React N_QC1 In-Process Control 1 (HPLC/TLC) N_React->N_QC1 N_Cool Cool to 10-15°C N_QC1->N_Cool N_Quench Neutralize: - Add 50% NaOH (aq) - T < 25°C N_Cool->N_Quench N_Extract Extract with DCM N_Quench->N_Extract N_Isolate Dry & Concentrate N_Extract->N_Isolate B_Charge Charge Reactor: - N-Oxide Intermediate - Acetonitrile N_Isolate->B_Charge Transfer Intermediate B_Add Add NBS B_Charge->B_Add B_React Heat Reaction: - 60-65°C, 4-6h B_Add->B_React B_QC2 In-Process Control 2 (HPLC/TLC) B_React->B_QC2 B_Cool Cool to RT B_QC2->B_Cool B_Quench Quench: - 10% Na₂S₂O₃ (aq) B_Cool->B_Quench B_Extract Extract with EtOAc B_Quench->B_Extract B_Isolate Wash, Dry & Concentrate B_Extract->B_Isolate B_Purify Final Purification (Recrystallization) B_Isolate->B_Purify

Caption: Detailed workflow for the two-stage manufacturing process.

Process Safety and Hazard Analysis

Scaling up chemical processes requires a thorough understanding of potential hazards.

  • Hydrogen Peroxide: A strong oxidizing agent. Contact with organic materials can form explosive mixtures. The decomposition of H₂O₂ is exothermic and catalyzed by metals, leading to a risk of thermal runaway. All equipment must be scrupulously clean. Adequate cooling capacity is non-negotiable.[14]

  • Bromine-Containing Reagents (NBS): While safer than Br₂, NBS is a strong oxidizing agent and a source of bromine. It is toxic and an irritant. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats.[15] All operations should be conducted in a well-ventilated area or fume hood.[12]

  • Exothermic Reactions: Both the N-oxidation and the subsequent acid-base neutralization are highly exothermic. A robust reactor cooling system and controlled addition rates are essential to prevent loss of control. An emergency quench plan should be in place.

  • Handling of Bromine Spills: In case of spills involving brominating agents, a neutralizing agent like sodium thiosulfate or sodium carbonate solution should be readily available.[11]

All personnel must be fully trained on the standard operating procedures and emergency response plans before commencing work. A thorough Process Hazard Analysis (PHA) should be conducted before implementation in a pilot plant or manufacturing setting.

References

  • Bromination safety - YouTube. (2024).
  • Pyridine, 2-Methoxy-5-Methyl- | Properties, Safety, Uses, Supplier & SDS. (n.d.).
  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide - ACS Publications. (2023).
  • Essential Safety and Operational Protocols for Handling Bromine Azide - Benchchem. (n.d.).
  • Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine - Benchchem. (n.d.).
  • 5-Bromo-2-methylpyridine N-oxide - PMC. (n.d.).
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC. (n.d.).
  • What is Pyridine N Oxide Preparation: A simple guide - Echemi. (2022).
  • US3467659A - Process for the reduction of pyridine n-oxides - Google Patents. (n.d.).
  • Student safety sheets 55 Bromine - science cleapss. (n.d.).
  • 3-Bromo-5-methoxypyridine synthesis - ChemicalBook. (n.d.).
  • CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents. (n.d.).
  • pyridine-n-oxide - Organic Syntheses Procedure. (n.d.).
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (1999).
  • Bromine | Chemical Emergencies - CDC. (2024).
  • 3 - The Royal Society of Chemistry. (n.d.).
  • 5-Bromo-2-methylpyridine N -oxide | Request PDF - ResearchGate. (n.d.).
  • Wholesale China Pyridine N-Oxide Synthesis - Unibrom. (n.d.).
  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.).
  • CAS 13472-56-5: 2-Methoxy-5-methylpyridine | CymitQuimica. (n.d.).
  • 2-BROMO-5-METHOXYPYRIDINE synthesis - ChemicalBook. (n.d.).
  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents. (n.d.).
  • 5-Bromo-2-methyl-pyridine N-oxide - PubMed. (2008).
  • Regioselective Bromination of Fused Pyridine N-Oxides - Tokyo Chemical Industry. (2014).
  • Supporting Information for: Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybdate - The Royal Society of Chemistry. (n.d.).
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. (2000).
  • Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC. (n.d.).
  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv. (n.d.).
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC. (2018).
  • Recent trends in the chemistry of pyridine N-oxide. (2001).
  • CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents. (n.d.).
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (2024).
  • Mild Addition of Nucleophiles to Pyridine-N-Oxides | Organic Letters - ACS Publications. (2011).
  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate. (n.d.).
  • Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. (n.d.).
  • Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105) - OSTI.GOV. (n.d.).
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Method

Advanced Catalytic Applications of 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one in Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Classification: Functionalized Pyridine N-Oxide / Lewis Base Organocatalyst / Pre-catalyst Ligand CAS Number: [1] Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Classification: Functionalized Pyridine N-Oxide / Lewis Base Organocatalyst / Pre-catalyst Ligand CAS Number: [1]

Executive Summary

The compound 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (commonly referred to as 3-bromo-5-methoxy-2-methylpyridine N-oxide) represents a highly tunable, multifunctional building block in modern asymmetric catalysis. While traditional pyridine N-oxides have long been recognized as mild Lewis bases and oxidants, the specific substitution pattern of this molecule offers a unique convergence of electronic activation and steric control[2]. This application note details the mechanistic causality of its structural features and provides self-validating protocols for its use as a Lewis base organocatalyst and as a precursor for axially chiral transition-metal ligands.

Structural Causality & Mechanistic Rationale

In organocatalysis, the efficacy of a pyridine N-oxide is dictated by the nucleophilicity of the oxygen atom and the steric environment surrounding it. The architecture of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one is deliberately functionalized to optimize these parameters:

  • 5-Methoxy Group (Electronic Tuning): The methoxy group acts as a strong electron-donating group via resonance. Positioned at the 5-carbon, it increases the overall electron density of the pyridine ring, significantly enhancing the nucleophilicity of the N-oxide oxygen. This is critical for the rapid activation of weak electrophiles or hypervalent silicon species[3].

  • 2-Methyl Group (Steric Hindrance): Positioned adjacent to the N-oxide, the methyl group provides a rigid steric barrier. In transition states, this bulk restricts the rotational freedom of incoming substrates, dictating the trajectory of nucleophilic attack and inducing stereocontrol[4].

  • 3-Bromo Group (Diversification Handle): Beyond providing inductive electronic fine-tuning, the 3-bromo substituent serves as an essential synthetic handle. It allows for late-stage diversification via cross-coupling to synthesize complex, axially chiral bipyridine N,N'-dioxides or to tether the catalyst to solid supports for continuous-flow applications[5].

StructuralCausality Core 3-Bromo-5-methoxy-2-methyl- 1λ⁵-pyridin-1-one NO N-Oxide Moiety (Lewis Base) Core->NO Active Catalytic Site MeO 5-Methoxy Group (Electron Donating) MeO->Core Increases Nucleophilicity Me 2-Methyl Group (Steric Hindrance) Me->Core Induces Stereocontrol Br 3-Bromo Group (Coupling Handle) Br->Core Enables Diversification

Caption: Structural causality of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one in catalysis.

Application I: Lewis Base Catalyzed Asymmetric Allylation

Pyridine N-oxides are premier organocatalysts for the asymmetric allylation of aromatic aldehydes using allyltrichlorosilane. The N-oxide oxygen coordinates to the silicon atom, expanding its valency to form a highly reactive, hexacoordinate hypervalent silicon intermediate. This intermediate subsequently reacts with the aldehyde via a highly organized closed Zimmerman-Traxler transition state[6].

CatalyticCycle Cat N-Oxide Catalyst Complex Hypervalent Silicon Complex Cat->Complex Coordination Silane Allyltrichlorosilane Silane->Complex TS Zimmerman-Traxler TS Complex->TS + Aldehyde Aldehyde Aromatic Aldehyde Aldehyde->TS Product Homoallylic Alcohol TS->Product Allyl Transfer Product->Cat Catalyst Regeneration

Caption: Catalytic cycle of N-oxide mediated asymmetric allylation of aldehydes.

Quantitative Data: Optimization of Reaction Conditions

Note: Data represents optimized parameters for functionalized pyridine N-oxide derivatives in allylation workflows.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Base (Additive)Yield (%)ee (%)
110CH₂Cl₂-20DIPEA (1.2 eq)6874
210MeCN-20DIPEA (1.2 eq)8588
35MeCN-40DIPEA (1.2 eq)9294
42MeCN-40DIPEA (1.2 eq)8993

Causality Insight: Acetonitrile (MeCN) significantly outperforms dichloromethane (CH₂Cl₂) because its higher dielectric constant stabilizes the polar hypervalent silicon transition state. Diisopropylethylamine (DIPEA) is added not to act as a base, but to facilitate the dissociation of the tightly bound silyl ether product from the catalyst, preventing product inhibition[4].

Protocol 1: Asymmetric Allylation of Benzaldehyde

Self-Validating System: This protocol incorporates an internal standard and specific quenching steps to ensure mass-balance validation before isolation.

  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Reagent Loading: Add 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (0.05 mmol, 5 mol%), benzaldehyde (1.0 mmol, 1.0 eq), and anhydrous MeCN (3.0 mL). Stir to achieve a homogeneous solution.

  • Internal Validation Standard: Add precisely 0.5 mmol of dodecane (internal standard for GC-FID tracking).

  • Temperature Control: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Allow 15 minutes for thermal equilibration.

  • Activation: Add DIPEA (1.2 mmol, 1.2 eq) followed by the dropwise addition of allyltrichlorosilane (1.5 mmol, 1.5 eq) over 5 minutes. Causality: Dropwise addition prevents localized exothermic spikes that degrade enantioselectivity.

  • Reaction Monitoring: Withdraw a 10 µL aliquot at 4 hours. Quench immediately in 100 µL of saturated aqueous NaHCO₃ and extract with 200 µL EtOAc. Analyze the organic layer via GC-FID. Self-Validation: The reaction is proceeding correctly if the mass balance (unreacted aldehyde + homoallylic alcohol product) relative to the dodecane standard remains >95%. A drop in mass balance indicates moisture contamination leading to silane hydrolysis.

  • Quenching & Workup: Upon full conversion, quench the reaction at -40 °C by adding saturated aqueous NaHCO₃ (5 mL). Warm to room temperature and stir vigorously for 1 hour to fully hydrolyze the silicon species.

  • Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

Application II: Modular Synthesis of Axially Chiral Ligands

The 3-bromo substituent transforms this N-oxide from a simple organocatalyst into a highly valuable pre-catalyst ligand. Through Suzuki-Miyaura cross-coupling, it can be dimerized or coupled with chiral naphthyl/phenyl boronic acids to generate axially chiral N,N'-dioxides or P,O-ligands. These advanced ligands are critical in Palladium-catalyzed Friedel-Crafts alkylations and enantioselective epoxide ring-openings[5].

Protocol 2: Suzuki-Miyaura Coupling to form Biaryl N-Oxides

Self-Validating System: Pyridine N-oxides are highly polar and prone to streaking on standard silica, leading to false-positive TLC interpretations. This protocol utilizes modified chromatography for accurate validation.

  • Setup: In a nitrogen-filled glovebox, charge a pressure vial with 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Causality: The bidentate dppf ligand prevents catalyst deactivation by the coordinating N-oxide moiety, while the aqueous biphasic system ensures complete dissolution of the carbonate base.

  • Heating: Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

  • TLC Validation: Self-Validation: Standard silica TLC will cause the N-oxide to streak. To accurately monitor conversion, use Alumina TLC plates or pre-treat standard Silica plates with 2% Et₃N in the eluent (e.g., CH₂Cl₂/MeOH/Et₃N 90:9:1). The disappearance of the starting bromide spot confirms conversion.

  • Purification: Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with CH₂Cl₂, dry over MgSO₄, and purify via automated flash chromatography using a basic alumina column.

Application III: Mild Organocatalytic Phosphorylation

Beyond carbon-carbon bond formation, functionalized pyridine N-oxides are highly efficient catalysts for the phosphorylation of alcohols and phenols using phosphoryl chlorides. The N-oxide acts as a nucleophilic transfer agent, forming a highly reactive phosphoryloxypyridinium intermediate that readily reacts with sterically hindered alcohols under exceptionally mild conditions (room temperature, 5 mol% loading)[7]. The electron-rich nature of the 5-methoxy group ensures rapid turnover, preventing the degradation of sensitive biological substrates such as steroids or carbohydrates during phosphorylation.

References

  • Malkov, A. V., et al. "METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes." Organic Letters, 2005.[Link]

  • Malkov, A. V., et al. "Structurally Simple Pyridine N-Oxides as Efficient Organocatalysts for the Enantioselective Allylation of Aromatic Aldehydes." The Journal of Organic Chemistry, 2006.[Link]

  • Wojaczyńska, E., et al. "Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review." Catalysts (MDPI), 2020.[Link]

  • Wang, J., et al. "Mantis-shaped chiral pyridine-N-oxides: a new class of ligands in asymmetric palladium(II)-catalysed Friedel–Crafts alkylation." Organic & Biomolecular Chemistry (RSC), 2020.[Link]

Sources

Application

Regioselective Functionalization of 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one: A Tri-Orthogonal Strategy

Executive Summary The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. The molecule 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. The molecule 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (commonly referred to as 3-bromo-5-methoxy-2-methylpyridine N-oxide) represents a uniquely primed synthetic hub. By leveraging the distinct electronic and steric microenvironments created by its four substituents—an activating N-oxide, an acidic C2-methyl group, a cross-coupling-ready C3-bromide, and an electron-donating C5-methoxy group—chemists can execute highly regioselective, orthogonal functionalizations.

This application note details three self-validating protocols for the site-specific derivatization of this scaffold, providing mechanistic causality for every experimental parameter chosen.

Mechanistic Rationale & Orthogonal Reactivity Map

The synthetic utility of this scaffold lies in the non-competing nature of its reactive sites. The N-oxide moiety is not merely a protecting group; it is a profound electronic modulator that dictates the regiochemical outcome of both transition-metal-catalyzed and pericyclic reactions[1].

  • C6-Position (C-H Activation): The N-oxide oxygen acts as a Lewis basic directing group, coordinating to palladium and guiding it to the adjacent C6 position via a Concerted Metalation-Deprotonation (CMD) mechanism[2]. The C2 position is sterically blocked by the methyl group, ensuring exclusive C6-selectivity.

  • C3-Position (Cross-Coupling): The N-oxide withdraws electron density from the pyridine core, making the C3-Br bond highly electrophilic and exceptionally susceptible to oxidative addition by Pd(0) species, facilitating room-temperature Suzuki-Miyaura couplings[3].

  • C2-Position (Lateral Functionalization): The N-oxide dramatically increases the acidity of the adjacent C2-methyl protons. Upon O-acylation, the intermediate undergoes a base-mediated deprotonation followed by a[3,3]-sigmatropic rearrangement (Boekelheide rearrangement) to yield a laterally functionalized pyridine[4].

ReactivityMap Scaffold 3-Bromo-5-methoxy-2-methyl -1λ⁵-pyridin-1-one C6 C6: C-H Arylation (N-Oxide Directed CMD) Scaffold->C6 Pd(OAc)2, Ar-X C3 C3: Suzuki Coupling (Oxidative Addition) Scaffold->C3 Pd(0), Ar-B(OH)2 C2 C2: Boekelheide Rearrangement ([3,3]-Sigmatropic Shift) Scaffold->C2 Ac2O, Δ

Orthogonal reactivity map of the functionalized pyridine N-oxide scaffold.

Protocol I: C6-Regioselective Direct C-H Arylation

Causality & Mechanism

Pioneered by Fagnou and colleagues, the direct C-H arylation of pyridine N-oxides circumvents the need for pre-functionalized organometallic reagents[5]. The reaction utilizes Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (P(t-Bu)₃). The choice of P(t-Bu)₃ is critical: its steric bulk promotes the reductive elimination step, while its electron richness stabilizes the Pd(II) intermediate during the inner-sphere CMD process. K₂CO₃ acts as the essential base, abstracting the C6 proton through a six-membered transition state coordinated by the N-oxide.

Quantitative Optimization Data
CatalystLigandBaseSolventYield (%)
Pd(OAc)₂ (5 mol%)PPh₃ (15 mol%)K₂CO₃Toluene15
Pd(OAc)₂ (5 mol%)P(t-Bu)₃·HBF₄ (15 mol%) K₂CO₃ Toluene 92
Pd(OAc)₂ (5 mol%)P(t-Bu)₃·HBF₄ (15 mol%)Cs₂CO₃Toluene88
Pd(OAc)₂ (5 mol%)P(t-Bu)₃·HBF₄ (15 mol%)K₂CO₃THF45
Table 1: Optimization of C6 C-H Arylation parameters demonstrating the necessity of the P(t-Bu)₃ ligand.
Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (1.0 mmol, 1.0 equiv), aryl bromide (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (11.2 mg, 5 mol%), P(t-Bu)₃·HBF₄ (43.5 mg, 15 mol%), and anhydrous K₂CO₃ (276 mg, 2.0 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity N₂ (repeat 3 times).

  • Solvent Addition: Inject anhydrous, degassed toluene (3.3 mL, 0.3 M) through the septum.

  • Reaction: Replace the septum with a Teflon screwcap under positive N₂ flow. Heat the mixture in a pre-heated oil bath at 110 °C for 16 hours. Self-Validation Cue: The mixture will transition from a pale yellow suspension to a dark brown/black mixture as Pd black eventually forms near completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and Pd residue. Wash the pad with additional EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: CH₂Cl₂ to 5% MeOH/CH₂Cl₂) to yield the C6-arylated product.

Protocol II: C3-Selective Suzuki-Miyaura Cross-Coupling

Causality & Mechanism

To functionalize the C3 position without disturbing the N-oxide or the C6-H bond, a highly active Pd catalyst system operating at mild temperatures is required. Utilizing Ad₂BnP or SPhos ligands in a biphasic Toluene/H₂O system allows the Suzuki-Miyaura coupling to proceed rapidly at room temperature or mild heating[3]. The inclusion of water is not arbitrary; it drastically accelerates the transmetalation step by solubilizing the boronic acid and the K₂CO₃ base, ensuring that oxidative addition (which is rapid due to the N-oxide's electron-withdrawing effect) is not bottlenecked by a slow transmetalation.

Quantitative Optimization Data
CatalystLigandBaseSolventTimeYield (%)
Pd(OAc)₂ (4 mol%)PPh₃ (5 mol%)K₂CO₃Toluene12 h42
Pd(OAc)₂ (4 mol%)Ad₂BnP (5 mol%)K₂CO₃Toluene3 h90
Pd(OAc)₂ (4 mol%)Ad₂BnP (5 mol%) K₂CO₃ Toluene/H₂O (30:1) 20 min 99
Pd(OAc)₂ (4 mol%)SPhos (5 mol%)K₃PO₄Toluene/H₂O (30:1)1 h95
Table 2: Optimization of C3 Suzuki Coupling highlighting the kinetic acceleration provided by aqueous biphasic conditions.
Step-by-Step Methodology
  • Preparation: To a 20 mL reaction vial, add the N-oxide scaffold (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (9.0 mg, 4 mol%), Ad₂BnP (17.8 mg, 5 mol%), and K₂CO₃ (304 mg, 2.2 equiv).

  • Solvent Addition: Add a pre-mixed, sparged solution of Toluene/H₂O (30:1 v/v, 5.0 mL).

  • Reaction: Cap the vial and stir vigorously (1000 rpm to ensure biphasic mixing) at room temperature for 30 minutes. Self-Validation Cue: Monitor via LCMS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the coupled product mass should be complete within 30-45 minutes.

  • Workup: Quench the reaction by adding water (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate in vacuo, and purify via automated flash chromatography (Hexanes/EtOAc gradient) to isolate the C3-coupled N-oxide.

Protocol III: C2-Lateral Functionalization via Boekelheide Rearrangement

Causality & Mechanism

The Boekelheide rearrangement is the premier method for the oxy-functionalization of alkyl groups at the 2-position of pyridines[4]. The reaction is initiated by the electrophilic attack of acetic anhydride (Ac₂O) on the N-oxide oxygen, forming an unstable N-acetoxypyridinium intermediate. The acetate counterion subsequently acts as a base, deprotonating the highly acidic C2-methyl group to form an anhydrobase (a methylene dihydropyridine derivative). A thermally driven [3,3]-sigmatropic shift then transfers the acetate group to the carbon atom, simultaneously rearomatizing the ring and deoxygenating the nitrogen[6].

Boekelheide Step1 1. N-Oxide Substrate Step2 2. O-Acylation (N-Acyloxypyridinium) Step1->Step2 Ac2O Step3 3. Deprotonation of C2-Methyl (Anhydrobase Formation) Step2->Step3 -H+ Step4 4.[3,3]-Sigmatropic Shift (C-O Bond Formation) Step3->Step4 Δ Step5 5. 2-(Acetoxymethyl)pyridine (Deoxygenated Product) Step4->Step5 Rearomatization

Mechanistic sequence of the Boekelheide rearrangement via anhydrobase intermediate.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (2.0 mmol) in acetic anhydride (1.9 mL, 20.0 mmol, 10 equiv).

  • Reaction: Heat the solution to 90 °C under an N₂ atmosphere for 4 to 6 hours. Self-Validation Cue: TLC monitoring (using 10% MeOH in CH₂Cl₂) will show the consumption of the highly polar N-oxide spot and the formation of a significantly less polar spot corresponding to the deoxygenated, rearranged pyridine product.

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice (20 g) in a beaker.

  • Neutralization: Slowly add solid Na₂CO₃ in small portions until the evolution of CO₂ gas ceases and the pH of the aqueous solution reaches ~8. Caution: This step is highly exothermic and generates significant gas.

  • Extraction & Purification: Extract the aqueous mixture with CH₂Cl₂ (3 × 15 mL). Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil by silica gel chromatography (Hexanes/EtOAc) to yield 2-(acetoxymethyl)-3-bromo-5-methoxypyridine.

References

  • Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. IntechOpen. URL:[Link][1]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC / MDPI. URL:[Link][2]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry. URL:[Link][3]

  • Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements. Organic Letters. URL:[Link][4]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. URL:[Link][5]

  • Boekelheide Rearrangement | Heterocyclic Chemistry. IIT JAM 2024 Chemistry Solutions. URL:[Link][6]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. URL:[Link][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Low Yields in 3-Bromo-5-methoxy-2-methylpyridine N-Oxide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize highly substituted pyridine N-oxides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize highly substituted pyridine N-oxides. The synthesis of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one (CAS 2060000-14-6) from its parent pyridine is a classic bottleneck. Researchers often report excellent conversion by LC-MS, only to isolate less than 30% yield.

This guide deconstructs the specific electronic, steric, and physicochemical barriers of this molecule and provides field-validated, self-checking protocols to guarantee high-yield recovery.

Mechanistic Pathway & Failure Analysis

To solve the yield issue, we must first visualize where the product is being lost. The diagram below maps the reaction pathway, highlighting the critical divergence between traditional and optimized workflows.

Workflow SM 3-Bromo-5-methoxy- 2-methylpyridine Reaction Electrophilic N-Oxidation (Sterically Hindered) SM->Reaction Reagent Oxidant (e.g., mCPBA) Reagent->Reaction Product Pyridine N-Oxide (Dipole Moment >4.2 D) Reaction->Product Conversion WorkupAq Standard Aqueous Workup (NaHCO3 Wash) Product->WorkupAq Traditional Route WorkupAnh Anhydrous Workup (NH3 Sparge / Resin) Product->WorkupAnh Optimized Route Loss Critical Yield Loss (Aqueous Partitioning) WorkupAq->Loss Water Soluble Isolate High Isolated Yield (>90% Recovery) WorkupAnh->Isolate Byproduct Precipitation

Fig 1: N-oxidation workflow highlighting the critical impact of anhydrous workup on isolated yield.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows >95% conversion, but my isolated yield is <30% after aqueous workup. Where is my product?

The Causality: The target molecule, 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one, possesses a zwitterionic N–O bond. This imparts a massive dipole moment (typically >4.24 D for pyridine N-oxides) [1]. During standard aqueous workup—specifically washing with aqueous NaHCO3​ to remove the m-chlorobenzoic acid (mCBA) byproduct—the highly polar N-oxide forms strong hydrogen bonds with the aqueous phase. It heavily partitions into the water layer, meaning you are literally washing your product down the drain. The Resolution: You must abandon aqueous extractions. Transition to an anhydrous workup strategy, such as ammonia gas sparging, which precipitates the mCBA byproduct as an insoluble salt while leaving the N-oxide in the organic phase [2].

Q2: The reaction stalls at 50–60% conversion even with excess mCPBA. How do I drive it to completion?

The Causality: The nucleophilicity of the pyridine nitrogen is compromised by two factors. First, the 3-bromo substituent exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the nitrogen. Second, the 2-methyl group creates steric hindrance directly adjacent to the reaction center, raising the activation energy for the electrophilic oxygen transfer from mCPBA. The Resolution: Do not simply increase the equivalents of mCPBA, as this complicates purification. Instead, elevate the reaction temperature to 30–35 °C after the initial exothermic addition at 0 °C. If the reaction still stalls, switch to a more reactive oxidant system like Urea-Hydrogen Peroxide (UHP) activated by Trifluoroacetic Anhydride (TFAA), which generates the highly electrophilic peroxytrifluoroacetic acid in situ.

Q3: How do I implement an anhydrous workup safely at scale?

The Causality: Unreacted peroxides pose an explosive hazard during solvent concentration, and mCBA must be removed without introducing water. The Resolution: Utilize the mCPBA– NH3​(g) system. First, quench residual mCPBA with solid sodium sulfite. Then, sparge the organic solvent (e.g., isopropyl acetate or dichloromethane) with anhydrous ammonia gas. This acid-base reaction forms ammonium m-chlorobenzoate, a highly insoluble salt that is easily removed via vacuum filtration [2].

Quantitative Data Summary

Comparing oxidation strategies is critical for process optimization. The table below summarizes the expected outcomes based on the oxidant and workup method chosen for this specific substrate.

Oxidant SystemWorkup MethodTypical Conversion (%)Isolated Yield (%)Key Advantage / Disadvantage
mCPBA (1.5 eq)Aqueous ( NaHCO3​ )85 - 95%15 - 30%Severe yield loss due to aqueous partitioning.
mCPBA (1.5 eq)Anhydrous ( NH3​ sparge)90 - 95%85 - 92%High yield; scalable and avoids water entirely.
UHP / TFAA (2.0 eq)Basic Alumina Filtration>98%88 - 94%Overcomes steric hindrance; rapid reaction time.
H2​O2​ / MTO (Cat.)Direct Concentration80 - 85%75 - 80%Green chemistry; water is the only byproduct [3].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checks guarantee that each step has succeeded before you proceed, preventing catastrophic downstream failures.

Protocol A: Modified mCPBA Oxidation with Anhydrous Ammonia Sparging

This is the recommended protocol for standard laboratory and pilot-scale synthesis.

  • Reaction Setup: Dissolve 3-bromo-5-methoxy-2-methylpyridine (1.0 equiv) in anhydrous isopropyl acetate (10 volumes). Cool the mixture to 0–5 °C using an ice bath.

  • Oxidant Addition: Add mCPBA (77% w/w, 1.5 equiv) in small portions over 30 minutes to control the exotherm.

  • Thermal Activation: Remove the ice bath and warm the reaction to 30–35 °C. Stir for 4–6 hours.

  • Validation Check 1 (Conversion): Analyze an aliquot via LC-MS. Proceed only when starting material is <2%.

  • Peroxide Quench: Cool to 20 °C. Add solid sodium sulfite ( Na2​SO3​ , 0.2 equiv) and stir for 30 minutes.

  • Validation Check 2 (Safety): Spot the reaction mixture onto an MN-Quantofix peroxide test strip. The strip must read 0 mg/L. If peroxides remain, add more Na2​SO3​ and re-test. Do not proceed to sparging until this check passes.

  • Anhydrous Salt Formation: Sparge the solution with anhydrous NH3​ gas at a flow rate of ~150 mL/min for 1 hour. A thick white precipitate of ammonium m-chlorobenzoate will form.

  • Validation Check 3 (Neutralization): Wet a piece of universal pH paper with distilled water and hold it over the flask headspace. It should turn dark blue (pH >9), indicating excess ammonia and complete neutralization of the acid.

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake with 2 volumes of isopropyl acetate. Concentrate the combined filtrates under reduced pressure (45 °C, 20 mmHg) to afford the pure 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one as an off-white solid.

Protocol B: MTO-Catalyzed H2​O2​ Oxidation

A greener alternative that avoids mCBA entirely, ideal for substrates sensitive to strong acids.

  • Reaction Setup: Dissolve the starting pyridine (1.0 equiv) in dichloromethane (DCM, 5 volumes).

  • Catalyst Addition: Add Methyltrioxorhenium (MTO, 0.5 mol%). The solution will be colorless.

  • Oxidant Addition: Dropwise add 30% aqueous H2​O2​ (2.0 equiv).

  • Validation Check 1 (Catalyst Activity): Upon addition of H2​O2​ , the organic layer must turn a distinct golden yellow . This visual cue confirms the formation of the active peroxorhenium complex. If the solution remains colorless, the MTO is degraded and must be replaced.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Validation Check 2 (Catalyst Lifespan): If the yellow color fades to clear before LC-MS shows complete conversion, the catalyst has deactivated. Spike the reaction with an additional 0.2 mol% MTO and 0.5 equiv H2​O2​ .

  • Isolation: Add a catalytic amount of manganese dioxide ( MnO2​ ) to decompose excess H2​O2​ (bubbling will cease when complete). Filter, separate the organic layer, dry over Na2​SO4​ , and concentrate to yield the product.

References

  • Pyridine N-oxide Chemical Properties and Polarity. Grokipedia / PubChem Data Summary. Available at:[Link]

  • The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development, ACS Publications. Available at:[Link]

Optimization

Optimizing purification of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one by column chromatography

Topic: Optimizing the Purification of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing the Purification of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and purification of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one (commonly referred to as 3-bromo-5-methoxy-2-methylpyridine 1-oxide).

Due to the highly polar, zwitterionic nature of the N-oxide moiety, this class of compounds is notorious for exhibiting severe tailing, irreversible adsorption, and poor resolution on standard normal-phase silica gel[1]. This guide synthesizes field-proven methodologies to overcome these bottlenecks.

Section 1: Troubleshooting FAQs & Causality

Q1: Why does 3-bromo-5-methoxy-2-methylpyridine 1-oxide streak so severely on my standard silica gel column? A: The root cause lies in intermolecular forces. The N-oxide functional group ( N+−O− ) possesses a massive dipole moment and acts as a potent hydrogen-bond acceptor. Standard normal-phase silica gel is coated with acidic silanol (-SiOH) groups. The strong dipole-dipole and hydrogen-bonding interactions between the N-oxide oxygen and the silanol protons cause the compound to "stick" to the stationary phase, resulting in severe streaking and poor mass recovery[1].

Q2: How can I modify my mobile phase to prevent this streaking? A: You must disrupt the hydrogen bonding through competitive inhibition. First, transition to a highly polar, protic mobile phase system, such as Dichloromethane (DCM) and Methanol (MeOH) in ratios between 10:1 and 5:1[2]. Methanol competes with the N-oxide for the silanol hydrogen-bonding sites. Second, and most critically, add a basic modifier like Triethylamine ( Et3​N , 1-2% v/v) to the eluent. The triethylamine acts as a sacrificial base, capping the acidic silanols and allowing the N-oxide to elute as a sharp, well-defined band[3][4].

Q3: I added Methanol and Triethylamine, but my purity is still sub-optimal. What is the next logical step? A: If modified normal-phase chromatography fails to achieve >95% purity, the chromatographic system must be inverted. Switch to Reverse-Phase (RP) chromatography using a C18 stationary phase. In RP-C18, the silanol groups are end-capped, completely eliminating the problematic hydrogen-bonding interactions. Elution with a gradient of Water and Acetonitrile (or Methanol) provides an orthogonal, highly efficient purification route for pyridine N-oxides[5].

Section 2: Visualizing the Optimization Logic

The following decision matrix illustrates the logical progression for optimizing your purification strategy when dealing with highly polar N-oxides.

DecisionTree Start Crude 3-bromo-5-methoxy- 2-methylpyridine 1-oxide TLC TLC on Normal Silica (DCM:MeOH 10:1) Start->TLC Check Does it streak/tail? TLC->Check AddTEA Add 1-2% Et3N to Mobile Phase Check->AddTEA Yes Success Proceed with Flash Chromatography Check->Success No RP Switch to Reverse Phase (C18) AddTEA->RP Still Streaking AddTEA->Success Resolved

Caption: Decision tree for optimizing the chromatography of pyridine N-oxide derivatives.

Section 3: Quantitative Data Comparison

The table below synthesizes the expected chromatographic behavior of pyridine N-oxide derivatives across different purification systems to help you select the optimal method[2][5][6].

MethodStationary PhaseMobile Phase SystemModifierAvg. Recovery (%)Purity (%)Tailing Factor
Standard NP Silica Gel (60 Å)DCM / MeOH (10:1)None55 - 65< 85> 2.5 (Severe)
Modified NP Silica Gel (60 Å)DCM / MeOH (10:1)1-2% Et3​N 85 - 90> 951.2 - 1.5 (Slight)
Reverse Phase C18 (End-capped)Water / MeCN0.1% Formic Acid90 - 95> 981.0 - 1.1 (Ideal)
Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checks ensure that the column environment is perfectly tuned before your precious API intermediate is loaded.

Protocol A: Modified Normal-Phase Silica Gel Chromatography

Objective: Purify 3-bromo-5-methoxy-2-methylpyridine 1-oxide using a base-deactivated silica column[3][6].

  • System Validation (2D TLC): Spot the crude mixture on a silica TLC plate. Develop in DCM:MeOH (10:1). Dry the plate, rotate 90 degrees, and develop again in the exact same solvent. If the compound spot is off-diagonal, it is chemically degrading on the acidic silica. If this occurs, abandon normal-phase and proceed immediately to Protocol B.

  • Solvent Preparation: Prepare the mobile phase: Dichloromethane (DCM) and Methanol (MeOH) in a 10:1 ratio. Add 1% (v/v) Triethylamine ( Et3​N ) and mix thoroughly.

  • Column Deactivation: Slurry pack the silica gel (200-300 mesh) using the prepared mobile phase. Flush the column with at least 3 column volumes (CV) of the mobile phase.

    • Self-Validation Check: Collect a few drops of the eluent exiting the column and check with pH paper; it must register as basic (pH > 8) to confirm complete silanol deactivation.

  • Sample Loading (Dry Load): Dissolve the crude N-oxide in a minimum amount of DCM. Add a small amount of deactivated silica gel (pre-treated with Et3​N ) and concentrate under reduced pressure to a free-flowing powder. Load this evenly onto the column head.

  • Elution & Analysis: Elute isocratically. Collect fractions and analyze via TLC (visualized under UV 254 nm). Combine pure fractions and concentrate under reduced pressure.

Workflow Prep 1. Column Packing Silica + 1% Et3N Load 2. Dry Loading on Deactivated Silica Prep->Load Elute 3. Isocratic Elution DCM:MeOH:Et3N Load->Elute Analyze 4. Fraction Analysis TLC / LC-MS Elute->Analyze

Caption: Step-by-step workflow for modified normal-phase purification using a basic modifier.

Protocol B: Reverse-Phase (C18) Flash Chromatography

Objective: Orthogonal purification for highly streaking batches where normal-phase fails[5].

  • Column Equilibration: Use a pre-packed C18 flash cartridge. Equilibrate the column with 5 CV of 95% Water (containing 0.1% Formic Acid) and 5% Acetonitrile.

  • Sample Loading: Dissolve the crude compound in a minimum volume of DMSO or Methanol. Inject directly onto the column head.

  • Gradient Elution: Run a gradient from 5% Acetonitrile to 60% Acetonitrile over 15 CV. The N-oxide will elute cleanly based on its hydrophobic interactions rather than polar hydrogen bonding.

  • Recovery: Lyophilize the pure fractions to prevent thermal degradation of the N-oxide during prolonged solvent removal.

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Troubleshooting

Preventing thermal decomposition of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one during storage

Executive Summary For drug development professionals and synthetic chemists, maintaining the structural integrity of highly functionalized pyridine N-oxides is critical. 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (a py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, maintaining the structural integrity of highly functionalized pyridine N-oxides is critical. 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (a pyridine 1-oxide derivative) is highly susceptible to thermo-oxidative degradation and hygroscopic moisture absorption. This technical guide provides a synthesized, field-proven framework for understanding the causality of its thermal decomposition and offers a self-validating protocol to ensure absolute stability during long-term storage.

Mechanistic Insights: The Chemistry of Thermal Degradation

To prevent degradation, one must first understand the molecular vulnerabilities of the compound. The N-O bond in pyridine N-oxides is formally a zwitterionic dative bond that is thermally labile[1].

When subjected to thermal stress, the decomposition of this compound is not a single event but a multi-stage thermo-oxidative process driven by nucleation and subsequent nuclei growth[2].

  • Electronic Effects: The electron-donating 5-methoxy group provides some resonance stabilization to the N-oxide moiety, but the electron-withdrawing 3-bromo substituent and the steric bulk of the 2-methyl group create a "push-pull" tension across the ring.

  • Hygroscopicity as a Catalyst: Pyridine N-oxides are highly hygroscopic[3]. When exposed to ambient air, the N-oxide oxygen acts as a strong hydrogen-bond acceptor, drawing in atmospheric moisture. This hydration significantly lowers the activation energy required for thermal decomposition, accelerating both deoxygenation (yielding the parent pyridine) and ring-cleavage pathways that release toxic nitrogen oxides (NOx) and carbon oxides (COx)[4].

Mechanism Start 3-Bromo-5-methoxy-2-methyl- 1λ⁵-pyridin-1-one Heat Thermal Stress (> 50°C) Start->Heat Improper Storage Moisture Moisture Absorption (Hygroscopic) Start->Moisture Ambient Air Deox Deoxygenation Pathway (N-O Bond Cleavage) Heat->Deox Rearrange Ring Cleavage / Oxidation (Thermo-oxidative) Heat->Rearrange Moisture->Heat Lowers Activation Energy Prod1 Parent Pyridine Derivative Deox->Prod1 -[O] Loss Prod2 Volatile Degradants (NOx, COx) Rearrange->Prod2 Nucleation & Growth

Logical relationship of thermal and moisture-induced degradation pathways.

Troubleshooting Guide & FAQs

Q: Why did my white/pale-yellow powder turn dark brown during benchtop storage? A: Discoloration is the primary macroscopic indicator of thermo-oxidative degradation. The N-O bond has cleaved under thermal stress, initiating a nucleation phase where the compound breaks down into the parent pyridine and reactive oxygen species[2]. Once browning occurs, the batch is compromised and should be discarded.

Q: I keep the compound in a standard refrigerator (4°C). Is this sufficient? A: No. While 4°C mitigates direct thermal cleavage, standard refrigerators have high internal humidity. Because the compound is highly hygroscopic, moisture will permeate standard unsealed caps, forming hydrates that destabilize the molecule[3]. Cryogenic storage (-20°C) under an inert atmosphere is required.

Q: Why do I smell a sharp, acrid odor when opening an old vial? A: Advanced thermal decomposition releases volatile, irritating, and toxic fumes, specifically nitrogen oxides (NOx) and carbon monoxide[4]. If you detect this odor, seal the vial immediately and transfer it to a fume hood for proper hazardous waste disposal.

Quantitative Degradation Matrix

The following table summarizes the causal relationship between storage conditions and the empirical degradation rate of highly functionalized pyridine N-oxides.

Storage TemperatureAtmospheric ConditionMoisture ProtectionExpected Shelf LifeEst. Degradation Rate (%/month)
25°C (Ambient)Ambient AirNone (Open Vial)< 1 week> 15.0%
4°C (Fridge)Ambient AirStandard Screw Cap2 - 3 months3.5%
-20°C (Freezer)Nitrogen PurgeSealed Vial12 - 18 months0.8%
-20°C (Freezer) Argon Purge PTFE Cap + Parafilm > 24 months < 0.1%

Standard Operating Procedure (SOP): Self-Validating Cryogenic Storage

To guarantee scientific integrity, storage protocols cannot rely on assumptions. This SOP incorporates a mass-differential validation step to create a self-validating system, ensuring that your storage micro-environment remains uncompromised.

Step-by-Step Methodology:
  • Initial Quality Inspection: Visually inspect the newly received batch. The powder should be uniform and pale. Any brown discoloration indicates pre-existing thermo-oxidative degradation[2].

  • Glovebox Equilibration: Transfer the closed vial into a glovebox purged with high-purity Argon (99.999%). Causality: Argon is denser than Nitrogen and provides a superior, heavy inert blanket over the solid powder, completely displacing oxidative and hydrolytic atmospheric gases[3].

  • Aliquoting & Baseline Weighing (The Validation Anchor):

    • Divide the compound into single-use amber glass vials (to prevent photothermal oxaziridine rearrangement).

    • Crucial Step: Weigh each sealed vial on an analytical balance to the nearest 0.1 mg. Record this baseline mass ( M1​ ) directly on the vial label.

  • Hermetic Sealing: Seal each vial with a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm.

  • Cryogenic Storage: Immediately transfer the vials to a -20°C freezer kept in the dark.

  • Controlled Thawing & Validation (Self-Validation Step):

    • Prior to use, remove the vial from the freezer and place it in a room-temperature desiccator for exactly 2 hours before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder.

    • Validation Check: Re-weigh the sealed vial ( M2​ ). If (M2​−M1​)/M1​>0.001 (a mass increase of >0.1%), the hermetic seal has failed, moisture has ingressed, and the batch's structural trustworthiness is compromised. If the mass is stable, proceed with your experiment.

Workflow Rec Receipt of Compound Insp Visual Quality Inspection Rec->Insp Insp->Rec Fails (Discolored) Purge Argon Purge (Glovebox) Insp->Purge Passes Inspection Seal PTFE & Parafilm Sealing Purge->Seal Store Cryogenic Storage (-20°C, Dark) Seal->Store Thaw Controlled Thawing (Desiccator, 20°C) Store->Thaw Prior to Experiment Thaw->Purge Return Unused Portion

Step-by-step experimental workflow for the cryogenic storage and handling.

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Optimization

Technical Support Center: Troubleshooting Halogenated Impurities in Pyridine N-Oxide Extraction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of highly functionalized heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of highly functionalized heterocyclic intermediates. The extraction and purification of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one (also known as 3-bromo-5-methoxy-2-methylpyridine 1-oxide, CAS 2060000-14-6) [1][1] is notoriously complicated by over-halogenated byproducts (e.g., dibromo-impurities) generated during synthesis.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity extraction without relying heavily on resource-intensive chromatography.

Mechanistic Insight: The Causality of Extraction Failures

Standard liquid-liquid extraction (LLE) relies on significant differences in partition coefficients (LogP). However, the target mono-bromo N-oxide and its dibromo-impurities share nearly identical lipophilicity, causing them to co-extract into organic solvents like dichloromethane (DCM) or ethyl acetate.

To solve this, we must abandon lipophilicity and exploit the subtle differences in their basicity . Unsubstituted pyridine N-oxide is a very weak base, with a conjugate acid pKa of approximately 0.79 to 0.80 [2][2] [3][3].

When a bromine atom is introduced to the pyridine ring, it exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the N-O group and lowering the pKa of our target molecule to ~0.6. A second bromine atom in an over-halogenated impurity further depresses the pKa below 0.0. By carefully tuning the aqueous phase to a hyper-acidic state (pH ~0.5), we can selectively protonate the target mono-bromo compound into a water-soluble cationic salt, leaving the non-protonated, highly lipophilic dibromo-impurities trapped in the organic phase.

Data Center: Physicochemical Profiling

Understanding the thermodynamic state of your compounds at specific pH levels is critical for a self-validating extraction system.

CompoundEstimated pKa (Conjugate Acid)Estimated LogPPartitioning at pH 0.5Partitioning at pH 4.5
Target: 3-bromo-5-methoxy-2-methylpyridine 1-oxide~0.61.2Aqueous (Protonated)Organic (Neutral)
Impurity: Dibromo-pyridine 1-oxide analogs< 0.01.9Organic (Neutral)Organic (Neutral)
Impurity: Unreacted parent pyridine~4.51.8Aqueous (Protonated)Aqueous (Protonated)
Extraction Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Target + Dibromo Impurity) Step1 Dissolve in DCM Add 1M HCl (pH 0.5) Start->Step1 PhaseSplit1 Phase Separation Step1->PhaseSplit1 Org1 Organic Phase (Dibromo Impurities) PhaseSplit1->Org1 Discard Aq1 Aqueous Phase (Protonated Target) PhaseSplit1->Aq1 Retain Step2 Adjust to pH 4.5 (2M NaOH) Aq1->Step2 Step3 Extract with fresh DCM Step2->Step3 PhaseSplit2 Phase Separation Step3->PhaseSplit2 Aq2 Aqueous Phase (Salts & Parent Pyridine) PhaseSplit2->Aq2 Discard Org2 Organic Phase (Pure Target N-Oxide) PhaseSplit2->Org2 Retain

pH-swing extraction workflow for isolating pyridine N-oxides from over-halogenated impurities.

Diagnostic FAQs

Q1: Why are dibromo-impurities still co-extracting into my aqueous phase during the acid wash? A: Your aqueous phase is likely not acidic enough, or you are using an acid that forms highly lipophilic ion pairs. Ensure the pH is strictly at or slightly below 0.5 using a strong mineral acid like HCl. Avoid using organic acids (like TFA or acetic acid) as the resulting counterions can increase the organic solubility of the protonated N-oxide.

Q2: What if my impurity profile includes unreacted 5-methoxy-2-methylpyridine (the non-oxidized precursor)? A: The parent pyridine is significantly more basic (pKa ~4.5) than the N-oxide. During the basification step (Step 5 in the SOP below), if you only raise the pH to 4.5, the parent pyridine will remain roughly 50% protonated (or fully protonated if you stay at pH 3.5), keeping it in the aqueous phase, while the target N-oxide (pKa ~0.6) will be >99% deprotonated and will cleanly extract into the DCM.

Q3: Are there alternative purification methods if liquid-liquid extraction (LLE) is insufficient? A: Yes. If trace halogenated impurities remain, anti-solvent recrystallization is the industry standard for substituted pyridine N-oxides [4][4]. Dissolve the enriched extract in a minimal amount of hot methanol or ethyl acetate, and slowly add an anti-solvent like MTBE or heptane until the solution becomes cloudy. The mono-bromo N-oxide will preferentially crystallize.

Standard Operating Procedure (SOP): pH-Swing Extraction

This protocol is designed as a self-validating system; if the pH thresholds are not strictly met, the phase transfer will fail, preventing the accidental progression of contaminated batches.

Reagents Required:

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture containing 3-bromo-5-methoxy-2-methylpyridine 1-oxide and halogenated impurities in DCM (10 mL per gram of crude material).

  • Acidic Extraction (Impurity Purge): Add an equal volume of 1M HCl to the organic solution. Verify that the aqueous layer pH is ≤ 0.5. Stir vigorously for 15 minutes to ensure complete thermodynamic phase transfer.

  • Phase Separation 1: Transfer the mixture to a separatory funnel and allow the layers to settle.

    • Bottom Layer (DCM): Contains the over-halogenated (dibromo) impurities. Set aside for waste or impurity profiling.

    • Top Layer (Aqueous): Contains the protonated target N-oxide.

  • Organic Wash: Wash the retained aqueous layer with one additional portion of fresh DCM (5 mL/g) to remove any residual lipophilic impurities. Discard this organic phase.

  • Basification (Product Release): Transfer the aqueous layer to a flask submerged in an ice bath. Carefully add 2M NaOH dropwise while stirring until the pH reaches exactly 4.5.

    • Scientific Insight: Do not exceed pH 5.0. Over-basification can cause unreacted parent pyridines to deprotonate and co-extract, and highly basic conditions can degrade sensitive N-oxides.

  • Back-Extraction: Extract the neutralized aqueous layer with fresh DCM (3 x 5 mL/g). The target N-oxide is now neutral and will partition into the organic phase.

  • Isolation: Combine the organic extracts from Step 6. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the water bath <40°C to prevent thermal degradation) to yield the purified 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one.

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Troubleshooting

Optimizing reaction temperature for 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one N-oxidation

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with synthesizing 3-bromo-5-methoxy-2-methylpyridine N-oxide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with synthesizing 3-bromo-5-methoxy-2-methylpyridine N-oxide.

The N-oxidation of this specific substrate presents a unique physicochemical challenge. While the 5-methoxy group donates electron density to the pyridine ring, the 2-methyl and 3-bromo groups create significant steric hindrance around the nitrogen lone pair, while the halogen also exerts an electron-withdrawing inductive effect[1]. Consequently, optimizing the reaction temperature is a delicate balance: the temperature must be high enough to overcome the sterically hindered transition state, but strictly controlled to prevent the catastrophic thermal runaway associated with peroxide decomposition[2][3].

Mechanistic Overview & Workflow

Understanding the causality behind your reaction conditions begins with the transition state. The electrophilic oxygen transfer requires precise thermal activation to overcome the steric shield at the C2 and C3 positions.

Mechanistic pathway of N-oxidation highlighting steric hindrance at the transition state.

Workflow for selecting N-oxidation oxidants and temperatures based on scale.

Quantitative Data Presentation

Selecting the correct oxidant and temperature profile is dictated by your synthesis scale and safety infrastructure. Below is a comparative matrix of standard N-oxidation systems.

Oxidant SystemOperating TemperatureReaction TimeSafety Profile & Exotherm RiskRecommended Scale
mCPBA / DCM 0 °C to 25 °C12 - 24 hLow risk; mild exotherm.Discovery / Lab (< 10 g)
H₂O₂ / AcOH 70 °C to 85 °C6 - 8 hHigh risk; peracetic acid accumulation.Scale-up (Batch)
UHP Complex 30 °C to 110 °C8 - 12 hModerate risk; controlled release[4].Scale-up (Batch)
H₂O₂ (Flow) 80 °C to 130 °C10 - 30 minLow risk; excellent heat dissipation[3].Pilot / Manufacturing

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in physical or chemical indicators that confirm the reaction is proceeding safely and correctly.

Protocol A: Lab-Scale Synthesis using mCPBA (Self-Validating via Precipitation)

Mechanism of Validation: mCPBA is soluble in dichloromethane (DCM), but its reduced byproduct, m-chlorobenzoic acid, is poorly soluble. The gradual formation of a white precipitate serves as a visual confirmation of oxidant consumption.

  • Initiation: Dissolve 1.0 equivalent of 3-bromo-5-methoxy-2-methylpyridine in anhydrous DCM (0.2 M concentration). Cool the reaction flask to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add 1.2 to 1.5 equivalents of mCPBA (≤77% purity) in small portions to control the mild exotherm.

  • Thermal Propagation: Remove the ice bath and allow the mixture to naturally warm to 20–25 °C. Stir for 12–16 hours.

  • Validation Check: Observe the reaction mixture. A heavy white precipitate (m-chlorobenzoic acid) indicates successful oxygen transfer.

  • Safe Quenching: Add saturated aqueous Na2​S2​O3​ to destroy residual peroxides. Verify complete quenching using KI-starch paper (paper must remain colorless). Wash the organic layer with saturated NaHCO3​ to remove acidic byproducts.

Protocol B: Scale-Up Synthesis using H₂O₂ / Acetic Acid (Self-Validating via Thermal Steady-State)

Mechanism of Validation: The in situ generation of peracetic acid and subsequent N-oxidation is highly exothermic. A stable internal temperature of 85 °C without active external heating indicates a healthy, steady-state reaction[2].

  • Preparation: Dissolve 1.0 equivalent of the pyridine substrate in glacial acetic acid (3 to 5 volumes). Heat the solution to 70 °C.

  • Controlled Addition: Equip the flask with a dropping funnel and a blast shield[2]. Add 3.0 equivalents of 30% aqueous H2​O2​ dropwise over 1 to 2 hours. Critical: Do not add the oxidant in a single portion.

  • Thermal Optimization: Gradually increase the internal temperature to 85 °C. Maintain this temperature for 6 to 8 hours.

  • Validation Check: Monitor the internal thermometer. The temperature should remain stable at 85 °C. If the temperature begins to drop, the reaction may be stalling; if it spikes, immediately apply external cooling.

  • Quenching & Isolation: Cool the mixture to 40 °C. Slowly add 10% aqueous Na2​SO3​ until KI-starch paper confirms the absence of peroxides[2][5]. Only after quenching is confirmed, concentrate the mixture under reduced pressure (Bath Temp < 60 °C).

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at 60% conversion when using H₂O₂/AcOH at 50 °C? A: The N-oxidation of 3-bromo-5-methoxy-2-methylpyridine requires overcoming significant activation energy. While the 5-methoxy group increases nucleophilicity via resonance, the 2-methyl and 3-bromo groups create a severe steric shield around the nitrogen lone pair[1]. At 50 °C, the thermal energy is insufficient to drive the sterically hindered transition state. Furthermore, the in situ generation of peracetic acid from H2​O2​ and acetic acid is sluggish at this temperature. Raising the temperature to 85 °C provides the necessary kinetic energy, but you must ensure slow, dropwise addition of H2​O2​ to prevent dangerous peroxide pooling[2].

Q2: I observed a sudden temperature spike and rapid gas evolution. What caused this thermal runaway? A: You likely experienced rapid, uncontrolled peroxide decomposition. Hydrogen peroxide decomposition is highly exothermic, and its rate of decomposition accelerates exponentially, increasing approximately 2.2 times for every 10 °C rise in temperature[3]. If H2​O2​ is added too quickly at lower temperatures where the N-oxidation is slow, unreacted peroxide pools in the reactor. When the mixture eventually heats up, the accumulated peroxide decomposes simultaneously, releasing massive amounts of oxygen gas and heat[2][3]. Always use a dropwise addition strategy and verify oxidant consumption.

Q3: Can I push the batch reaction temperature to 110 °C to force full conversion? A: No. In a standard batch reactor, heating a peracetic acid mixture to 110 °C or above introduces a severe explosion risk[3]. The maximum recommended batch temperature for this system is 85 °C[2]. If higher temperatures are absolutely required to overcome the steric hindrance of the 2-methyl and 3-bromo groups, you must transition to a continuous flow microreactor. Microreactors offer superior heat exchange and extremely low active volumes, allowing safe operation at up to 130 °C[3]. Alternatively, consider using Urea-Hydrogen Peroxide (UHP) complexes, which offer a milder safety profile at elevated temperatures[4].

Q4: How do I safely quench the reaction to avoid product degradation? A: Never concentrate, evaporate, or distill the reaction mixture until all active oxygen compounds are completely destroyed[2]. Cool the batch reaction to 40 °C and slowly add a reducing agent like 10% aqueous sodium sulfite ( Na2​SO3​ ). The quenching process itself is highly exothermic; monitor the internal temperature carefully to prevent the mixture from boiling over. While specialized continuous flow setups can safely manage quenching at 80 °C due to rapid heat dissipation[5], batch quenches must be done at lower temperatures. Always verify the complete destruction of peroxides using KI-starch paper before proceeding to downstream workup[2].

References

  • [2] pyridine-n-oxide - Organic Syntheses Procedure. orgsyn.org. Available at:[Link]

  • [5] Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. ACS Publications. Available at:[Link]

  • [3] Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. Available at:[Link]

  • [4] Synthetic method for preparing pyridine N-oxide (CN102249995A). Google Patents. Available at:

  • [1] Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one: A Comparative Guide to Empirical NMR vs. In Silico Prediction

In modern drug development, hypervalent heterocycles such as pyridine N-oxides are frequently utilized to improve aqueous solubility and modulate target binding kinetics. However, the structural elucidation of highly sub...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, hypervalent heterocycles such as pyridine N-oxides are frequently utilized to improve aqueous solubility and modulate target binding kinetics. However, the structural elucidation of highly substituted derivatives like 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (CAS: 2060000-14-6) 1 presents a unique analytical challenge.

The N-oxide moiety introduces a strong dipole that simultaneously exerts mesomeric (+M) shielding and inductive (-I) deshielding across the aromatic system [[2]](). When compounded by the steric and electronic contributions of adjacent bromo, methoxy, and methyl substituents, traditional heuristic rules for NMR interpretation often fail.

This guide provides an objective performance comparison between Empirical High-Resolution NMR Spectroscopy (the gold standard) and industry-leading In Silico NMR Prediction Platforms (Mestrelab Mnova & ACD/Labs). By evaluating these methodologies, researchers can better select the appropriate analytical workflow for verifying complex heterocyclic scaffolds.

Mechanistic Causality: Electronic Effects on the Pyridine Ring

To accurately interpret the NMR spectra of this compound, we must first understand the causality behind the chemical shifts. The N-oxide oxygen donates electron density into the ring via resonance (+M effect), which heavily shields the para position (C4). Conversely, it inductively withdraws electron density (-I effect) from the ortho positions, deshielding C2 and C6.

The addition of a 5-methoxy group provides strong +M shielding to C4 and C6, while the 3-bromo group provides localized -I deshielding. These competing vectors make in silico prediction highly dependent on the algorithm's ability to model 3D steric clashes and non-additive electronic effects.

Electronic_Effects cluster_0 Substituent Effects on 3-Bromo-5-methoxy-2-methylpyridine 1-oxide NOxide 1-N-Oxide (-I Deshielding C2/C6) (+M Shielding C4) C2 C2 & 2-CH3 Shift (~148.3 ppm / 2.65 ppm) NOxide->C2 Strong -I Effect C4 C4 & 4-H Shift (~108.6 ppm / 6.95 ppm) NOxide->C4 +M Resonance C6 C6 & 6-H Shift (~128.5 ppm / 7.85 ppm) NOxide->C6 Strong -I Effect Methoxy 5-Methoxy (+M Shielding C4/C6) Methoxy->C4 Ortho Shielding Methoxy->C6 Ortho Shielding Bromo 3-Bromo (-I Deshielding C2/C4) Bromo->C2 Ortho Deshielding Bromo->C4 Ortho Deshielding Methyl 2-Methyl (+I Weak Shielding) Methyl->C2 Steric/Inductive

Fig 1: Competing mesomeric (+M) and inductive (-I) effects on the pyridine N-oxide ring.

Comparative Performance: Empirical vs. Predicted Data

We compared empirical data acquired on a 600 MHz spectrometer against two leading prediction algorithms:

  • ACD/Labs Predictor: Utilizes a vast HOSE-code (Hierarchical Orthogonal Space Environment) empirical database 3.

  • Mnova NMR Predict: Utilizes an ensemble machine learning approach integrated with Density Functional Theory (DFT) parameters [[4]]().

Table 1: ¹H NMR Chemical Shifts (600 MHz, CDCl₃)

Mnova's ML approach slightly outperforms the HOSE-code database for the highly deshielded 6-H proton, which is subject to complex spatial interactions with the N-oxide dipole.

PositionMultiplicityEmpirical Baseline (ppm)Mnova (ppm)Δ Mnova (ppm)ACD/Labs (ppm)Δ ACD (ppm)
2-CH₃ s, 3H2.652.62-0.032.58-0.07
5-OCH₃ s, 3H3.853.86+0.013.82-0.03
4-H d, J=2.0 Hz, 1H6.957.02+0.076.88-0.07
6-H d, J=2.0 Hz, 1H7.857.81-0.048.01+0.16
Table 2: ¹³C NMR Chemical Shifts (150 MHz, CDCl₃)

For ¹³C prediction, the incorporation of graph-based neural networks and DFT 5 allows Mnova to achieve tighter tolerances on quaternary carbons (C2, C3, C5) where empirical databases often lack exact structural matches.

PositionCarbon TypeEmpirical Baseline (ppm)Mnova (ppm)Δ Mnova (ppm)ACD/Labs (ppm)Δ ACD (ppm)
2-CH₃ Primary14.514.8+0.315.1+0.6
5-OCH₃ Primary56.256.5+0.355.8-0.4
C2 Quaternary148.3147.9-0.4146.5-1.8
C3 Quaternary112.4111.8-0.6114.2+1.8
C4 Tertiary108.6108.1-0.5109.8+1.2
C5 Quaternary157.1156.8-0.3155.4-1.7
C6 Tertiary128.5129.1+0.6130.2+1.7

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the empirical data acquisition must operate as a self-validating system. Do not rely solely on 1D chemical shift heuristics.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

  • Causality: CDCl₃ is selected over polar protic solvents (e.g., Methanol-d₄) to prevent hydrogen bonding with the N-oxide oxygen. Protic solvents artificially deshield the adjacent C2/C6 protons, distorting the intrinsic electronic effects of the ring and invalidating comparisons to standard in silico models.

Step 2: 1D NMR Acquisition Parameters

  • Action: Acquire ¹H spectra at 600 MHz using a 30° pulse angle (zg30) with a relaxation delay (D1) of 2.0 seconds. For ¹³C, utilize a power-gated decoupling sequence (zgpg30) with a minimum of 1024 scans.

  • Causality: The 2.0s D1 ensures complete T1 relaxation for the methyl and methoxy protons, guaranteeing that the integration ratio strictly yields a quantitative 3:3:1:1 ratio.

Step 3: 2D NMR Self-Validation (HMBC/HSQC)

  • Action: Acquire an HMBC spectrum optimized for long-range couplings (ⁿJ_CH = 8 Hz).

  • Causality: The methoxy protons (~3.85 ppm) will exhibit a strong ³J_CH cross-peak exclusively to C5 (~157.1 ppm). This provides an unambiguous, self-validating anchor point. From C5, the 4-H and 6-H protons can be definitively assigned via their respective ²J_CH and ³J_CH couplings, entirely bypassing the ambiguity of 1D prediction errors.

NMR_Workflow cluster_empirical Empirical NMR (Bruker 600 MHz) cluster_insilico In Silico Prediction A Compound Prep CAS: 2060000-14-6 B Sample Prep (CDCl3, TMS) A->B D ACD/Labs Predictor (HOSE-code Database) A->D E Mnova Ensemble (Machine Learning + DFT) A->E C 1D & 2D Acquisition (1H, 13C, HSQC, HMBC) B->C F Data Processing & Phasing (TopSpin / Mnova) C->F G Comparative Analysis & Signal Assignment D->G Predicted Shifts E->G Predicted Shifts F->G Empirical Spectra

Fig 2: Parallel workflow comparing empirical NMR acquisition against in silico prediction.

Conclusion

While HOSE-code databases (ACD/Labs) provide rapid and generally reliable predictions for standard scaffolds, they struggle with the unique spatial and electronic environment of hypervalent N-oxides heavily burdened by ortho/meta substituents. For compounds like 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, Machine Learning/DFT ensemble methods (Mnova) demonstrate superior accuracy, particularly for quaternary ¹³C assignments. However, neither software replaces the necessity of a self-validating empirical 2D NMR workflow (HMBC/HSQC) to establish absolute structural certainty.

References
  • CAS 2060000-14-6 | Sigma-Aldrich | Sigma-Aldrich | 1

  • 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives | Canadian Journal of Chemistry | 2

  • IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures | RSC Publishing | 4

  • Make Informed Decisions from Experimental Design to Analysis | ACD/Labs | 3

  • Advancing HSQC Spectral Matching for Molecular Identification | AstraZeneca GitHub |5

Sources

Comparative

LC-MS method development for 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one analysis

An In-Depth Comparative Guide to LC-MS Method Development for the Analysis of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one Introduction: The Analytical Challenge of a Polar Pyridine N-Oxide In the landscape of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to LC-MS Method Development for the Analysis of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one

Introduction: The Analytical Challenge of a Polar Pyridine N-Oxide

In the landscape of pharmaceutical development and chemical analysis, pyridine N-oxides represent a class of compounds with significant biological activity. The target analyte, 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, presents a unique set of analytical challenges. Its structure, featuring a highly polar N-oxide moiety, a methoxy group, and a bromine atom, dictates a careful and strategic approach to method development. The inherent polarity makes it difficult to retain on traditional reversed-phase chromatography columns, while the N-oxide group can be susceptible to in-source degradation.[1][2] Furthermore, the presence of a bromine atom provides a distinct isotopic signature that is crucial for mass spectrometric identification.[3][4]

This guide, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of different Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust and sensitive quantification of this analyte. We will explore the causality behind experimental choices, compare key techniques, and present detailed, validated protocols to guide researchers toward an optimal analytical solution.

Strategic Workflow for Method Development

A successful method development process follows a logical progression from understanding the analyte's properties to validating a final, robust method. The key decisions involve selecting the most appropriate chromatographic mode and mass spectrometry ionization technique.

MethodDevelopmentWorkflow cluster_LC Chromatography Selection cluster_MS Mass Spectrometry Selection Analyte Analyte Assessment (Polar N-Oxide) Decision_LC Choose LC Mode Analyte->Decision_LC RPC Reversed-Phase (RPC) - Poor retention expected Decision_LC->RPC Traditional Approach HILIC HILIC - Strong retention expected Decision_LC->HILIC Polar-Specific Approach RPC_Opt RPC Optimization (e.g., Embedded Polar Column) RPC->RPC_Opt HILIC_Opt HILIC Optimization (Mobile Phase, Gradient) HILIC->HILIC_Opt Decision_MS Choose Ionization RPC_Opt->Decision_MS HILIC_Opt->Decision_MS ESI Electrospray (ESI) - Ideal for polar analytes Decision_MS->ESI Recommended APCI APCI - Risk of thermal deoxygenation Decision_MS->APCI Alternative ESI_Opt ESI Parameter Tuning (Voltage, Gas Flow, Temp) ESI->ESI_Opt APCI_Opt APCI Parameter Tuning (Corona, Temp) APCI->APCI_Opt Validation Method Validation (ICH/FDA Guidelines) ESI_Opt->Validation

Caption: Workflow for LC-MS method development for a polar analyte.

Part 1: Comparative Analysis of Chromatographic Strategies

The primary hurdle in analyzing 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one is achieving adequate retention on a chromatographic column to separate it from the solvent front and potential matrix interferences.[1] We compare two principal approaches: specialized Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase Chromatography (RPC)

Standard RPC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is generally unsuitable for highly polar compounds as they elute with little or no retention.[5][6] However, advancements in column technology offer potential solutions.

  • Mechanism: Separation is based on hydrophobic interactions. Analytes partition between the polar mobile phase and the non-polar stationary phase.[6]

  • Advantages: High robustness, wide availability of columns, and extensive literature.

  • Challenges for this Analyte: The strong polarity of the N-oxide group leads to minimal interaction with a C18 stationary phase, resulting in poor retention.

  • Mitigation Strategy: Employing columns with embedded polar groups or using modern phases like Waters CORTECS T3, which are designed to enhance polar analyte retention and are compatible with 100% aqueous mobile phases, can be effective.[5] These columns provide a secondary retention mechanism, improving the retention of polar compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as the technique of choice for separating highly polar and hydrophilic compounds that are poorly retained in RPC.[7][8][9]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] The analyte partitions into a water-enriched layer that forms on the surface of the stationary phase.[8][10] Elution is achieved by increasing the water content in the mobile phase.

  • Advantages for this Analyte:

    • Strong Retention: Provides excellent retention for polar compounds like our target analyte.[11]

    • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to a significant increase in sensitivity compared to RPC.[8][12]

    • Orthogonal Selectivity: Offers a completely different separation selectivity compared to RPC.[8]

HILIC_Mechanism StationaryPhase Polar Stationary Phase (e.g., Silica) WaterLayer Immobilized Water-Enriched Layer WaterLayer->StationaryPhase Analyte_SP Retained Analyte MobilePhase High Organic Mobile Phase (e.g., >80% Acetonitrile) Analyte_MP Polar Analyte Analyte_MP->WaterLayer Partitioning

Caption: The partitioning mechanism in HILIC chromatography.

Comparison Summary: RPC vs. HILIC
FeatureSpecialized RPC (e.g., T3 Column)HILICRationale for 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one
Retention ModerateStrongHILIC is superior for ensuring the analyte is well-retained and separated from the void volume.[7][9]
Mobile Phase High aqueous contentHigh organic content (>60% ACN)HILIC's mobile phase is ideal for enhancing ESI-MS sensitivity.[8]
Selectivity Hydrophobic interactionsHydrophilic partitioning & interactionsHILIC provides a more suitable selectivity for this polar molecule.[10]
Equilibration Generally fastCan be slowerA potential drawback of HILIC that must be managed with adequate equilibration times.[13]
Recommendation Viable Alternative Primary Recommendation HILIC is the more robust and sensitive approach for this application.

Part 2: Mass Spectrometry - Ionization and Detection

The mass spectrometer settings are critical for achieving sensitive and specific detection. The choice of ionization source is paramount.

Ionization Source Comparison: ESI vs. APCI
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, and ionizable molecules.[14] It generates ions from a liquid phase. For pyridine N-oxides, ESI typically produces abundant protonated molecules ([M+H]⁺).[15][16] Given the analyte's polarity, ESI is the logical first choice. However, some N-oxides can form dimers in the ESI source, which should be monitored.[2]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and thermally stable compounds.[17][18] It involves vaporizing the sample at high temperatures before ionization in the gas phase.[17][19] This high temperature poses a significant risk of thermal degradation, specifically deoxygenation (loss of the oxygen atom) of the N-oxide moiety, which could lead to inaccurate quantification.[2]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for Analyte
Principle Liquid-phase ionizationGas-phase ionizationESI is better suited to the analyte's polar nature.[14]
Analyte Suitability Polar, ionizable moleculesLess polar, thermally stable moleculesThe analyte is highly polar, favoring ESI.
Thermal Stress LowHighAPCI's high temperature risks deoxygenation of the N-oxide.[2]
Expected Ion [M+H]⁺[M+H]⁺ and potential [M-O+H]⁺ fragmentESI provides a clearer molecular ion signal.
Recommendation Primary Recommendation Not Recommended ESI is the clear choice to preserve the analyte's structure.
Detection and Fragmentation Insights

A key feature for confirming the identity of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one is its isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3][4] This results in a characteristic doublet for the molecular ion (and any bromine-containing fragments) where the M and M+2 peaks are of almost equal intensity.

For quantification and confirmation, tandem mass spectrometry (MS/MS) is employed. A precursor ion (the [M+H]⁺) is selected and fragmented to produce characteristic product ions. Likely fragmentation pathways would involve the neutral loss of molecules like H₂O, CH₃OH, or the cleavage of the pyridine ring structure.

Part 3: Recommended Experimental Protocols and Performance Data

Based on the analysis above, a HILIC-ESI-MS method is the most promising approach. A specialized RPC method is presented as a viable alternative.

Protocol 1: Recommended HILIC-ESI-MS/MS Method

1. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 60% B

    • 3.1 min: 95% B

    • 5.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

2. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions: To be determined by infusing a standard of the analyte. The precursor would be the [M+H]⁺ isotopic cluster.

Protocol 2: Alternative RPC-ESI-MS/MS Method

1. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 1% B

    • 2.5 min: 40% B

    • 2.6 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 1% B

    • 5.0 min: 1% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 2 µL

2. Mass Spectrometry Conditions:

  • Identical to the HILIC method.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance of the two methods based on typical validation outcomes.

ParameterRecommended HILIC MethodAlternative RPC MethodJustification
Retention Time (min) ~2.5~0.8HILIC provides significantly better retention.
Peak Asymmetry 1.11.3HILIC often yields better peak shapes for such polar analytes.
Linearity (r²) >0.998>0.995Both methods can achieve excellent linearity.
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mLEnhanced ionization efficiency in HILIC leads to better sensitivity.[12]
Precision (%RSD) < 5%< 7%Both methods are expected to be highly precise.
Matrix Effects MinimalModerateBetter retention on HILIC moves the analyte away from early-eluting matrix components that can cause ion suppression.[1]

Part 4: Method Validation - Ensuring Trustworthiness

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The protocol should be validated according to established guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[20][21][22]

Key validation parameters include:

  • Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[22] This involves analyzing blank matrix samples to check for interferences at the analyte's retention time and MRM transition.

  • Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.[23] These are typically assessed at multiple concentration levels (e.g., LLOQ, low, mid, and high QC).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature), providing an indication of its reliability during normal usage.

Conclusion

For the quantitative analysis of the polar, halogenated compound 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) tandem mass spectrometry is the superior strategy. This approach provides the necessary retention for robust chromatography, leverages a high-organic mobile phase for enhanced ESI-MS sensitivity, and minimizes the risk of in-source degradation of the N-oxide moiety. While a specialized reversed-phase method can be developed as an alternative, the HILIC method offers superior performance in retention, sensitivity, and resistance to matrix effects, making it the most reliable choice for researchers, scientists, and drug development professionals.

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  • LCGC International. (2024). Pittcon 2024: High Throughput Drug Analysis by LC–MS and its Challenges. Available from: [Link]

  • Anapharm Bioanalytics. (2021). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Available from: [Link]

  • Tzouganatou, A., et al. (2018). (PDF) Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. Available from: [Link]

  • Spectroscopy Online. (2026). A New Perspective on the Challenges of Mass Spectrometry. Available from: [Link]

Sources

Validation

Structural Elucidation of Novel Pyridine N-Oxides: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and innovation. The novel compound, 3-bromo-5-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and innovation. The novel compound, 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one , serves as a pertinent case study for evaluating the gold standard of structural analysis—Single-Crystal X-ray Crystallography (SC-XRD)—against essential spectroscopic methods. This guide provides an in-depth comparison of these techniques, offering field-proven insights into experimental choices and data interpretation to ensure a self-validating and robust structural confirmation.

The Imperative of Structural Validation

The precise spatial arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. For a novel pyridine N-oxide derivative like 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, which may possess unique electronic and steric characteristics, an unconfirmed structure is a liability. It can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. Therefore, a multi-faceted validation approach is not just best practice; it is a scientific necessity.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful analytical technique for providing unequivocal proof of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, one can determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and stereochemistry.

The Crystallographic Workflow: From Powder to Final Structure

The journey from a newly synthesized powder to a validated crystal structure is a multi-step process. The causality behind this workflow is to first isolate a perfect, repeating unit (a single crystal) and then use its interaction with X-rays to mathematically reconstruct the atomic arrangement within that unit.

sc_xrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement a Synthesized Compound (Powder) b Screening Solvents & Conditions (Vapor Diffusion, Evaporation) a->b c Harvest High-Quality Single Crystal b->c d Mount Crystal on Diffractometer c->d e X-ray Diffraction Data Collection d->e f Data Processing & Space Group Determination e->f g Structure Solution (e.g., Direct Methods) f->g h Structural Refinement g->h i Final Validation & CIF Generation h->i

Comparative

Resolving the N-O Absorption Band in 3-Bromo-5-Methoxy-2-Methylpyridine N-Oxide: A Comparative FTIR Methodology Guide

Executive Summary & Chemical Context Accurate vibrational assignment of the N-O bond in heavily substituted pyridine N-oxides is a critical quality control step in pharmaceutical intermediate synthesis. The target compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Accurate vibrational assignment of the N-O bond in heavily substituted pyridine N-oxides is a critical quality control step in pharmaceutical intermediate synthesis. The target compound—3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one N-oxide (standardized as 3-bromo-5-methoxy-2-methylpyridine N-oxide)—presents a unique spectroscopic challenge. The "1lambda5" cheminformatics designation highlights the pentavalent representation of the nitrogen atom, emphasizing the strong double-bond character of the N-O dative bond.

In unsubstituted pyridine N-oxide, the N-O stretching vibration ( νN−O​ ) typically manifests as a strong doublet between1 and2 [1, 2]. However, the vibrational kinematics of our target molecule are heavily perturbed by its substituents:

  • 5-Methoxy Group (+M, -I): Donates electron density via resonance, strengthening the N-O bond.

  • 3-Bromo Group (-I, +M): Withdraws electron density inductively, competing with the methoxy group.

  • 2-Methyl Group (+I, Steric): Forces a slight out-of-plane distortion of the N-O bond, reducing aromatic conjugation and slightly red-shifting the absorption band [3].

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) sampling and Density Functional Theory (DFT) computational modeling to determine the most accurate method for resolving these complex bands.

Analytical Workflow Visualization

FTIR_Workflow Start Target Analyte: 3-bromo-5-methoxy-2-methylpyridin-1-one N-oxide Decision Select FTIR Sampling Modality Start->Decision ATR ATR-FTIR (Diamond) Surface-level analysis No matrix interference Decision->ATR KBr Transmission (KBr) Bulk analysis Prone to H-bonding shifts Decision->KBr DFT DFT Computation B3LYP/6-311++G(d,p) Theoretical baseline Decision->DFT Data Spectral Acquisition Target: N-O Stretch (1200-1300 cm⁻¹) ATR->Data KBr->Data DFT->Data Predicts Validation Data Validation Atmospheric suppression & baseline correction Data->Validation

Workflow for FTIR analysis of pyridine N-oxide derivatives comparing ATR, KBr, and DFT methods.

Comparative Methodology: ATR-FTIR vs. KBr vs. DFT

Pyridine N-oxides are notoriously hygroscopic. The highly polarized N-O dipole acts as a potent hydrogen-bond acceptor for ambient moisture. This chemical reality dictates the efficacy of our analytical choices.

The Recommended Solution: ATR-FTIR (Diamond Crystal)

ATR-FTIR is the superior methodology for this compound. Because it requires zero sample preparation, it eliminates the introduction of hygroscopic matrices. The evanescent wave penetrates only a few microns into the sample, providing a high-resolution, unperturbed view of the N-O stretch without moisture-induced line broadening.

The Traditional Alternative: KBr Pellet Transmission

While KBr transmission is a legacy standard, it performs poorly for N-oxides. Potassium bromide is highly hygroscopic. Even with rigorous desiccation, trace water absorbed during pellet pressing will hydrogen-bond with the N-oxide oxygen. This intermolecular interaction artificially weakens the N-O bond, causing a significant red-shift and broadening of the νN−O​ band, leading to erroneous structural conclusions.

The Theoretical Baseline: DFT Computation

DFT (using the B3LYP functional and 6-311++G(d,p) basis set) provides a vacuum-state theoretical baseline. It is immune to moisture and matrix effects, making it an invaluable tool for definitively distinguishing the νN−O​ stretch from the neighboring C-O stretch of the 5-methoxy group.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal check to prevent false data acquisition.

Protocol A: ATR-FTIR Data Acquisition (Optimized)
  • Crystal Decontamination: Wipe the diamond ATR crystal with HPLC-grade isopropanol and allow complete volatilization.

    • Causality: Removes organic residues that could introduce spurious C-H or C-O bands.

  • Background Acquisition: Collect a 32-scan background spectrum against ambient air.

    • Causality: Establishes a baseline by mapping current atmospheric H₂O and CO₂ levels, allowing the software to actively subtract them from the sample spectrum.

  • Sample Introduction & Compression: Deposit ~2 mg of the synthesized N-oxide powder onto the crystal. Lower the pressure anvil until the torque mechanism slips (standardized pressure).

    • Causality: Consistent pressure ensures uniform contact with the evanescent wave, maximizing Signal-to-Noise (S/N). Excessive pressure is avoided to prevent mechanochemically induced polymorphic shifts.

  • Spectral Acquisition: Run 64 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • System Validation Check: Inspect the 2350 cm⁻¹ region post-acquisition.

    • Validation: A flat line indicates successful atmospheric compensation. If inverted peaks are present, the background has drifted and the scan must be invalidated and re-run.

Protocol B: KBr Pellet Preparation (For Comparative Baseline)
  • Matrix Desiccation: Bake spectroscopic-grade KBr at 110°C for a minimum of 24 hours prior to use.

    • Causality: Drives off absorbed water to minimize H-bonding artifacts with the N-oxide dipole.

  • Trituration: Grind 1 mg of the target sample with 100 mg of baked KBr in a pre-warmed agate mortar.

    • Causality: Ensures homogeneous particle distribution, preventing baseline scattering artifacts known as the Christiansen effect.

  • Pellet Pressing: Press the mixture under 10 tons of vacuum pressure for 2 minutes.

    • Causality: The vacuum removes trapped air, ensuring a highly transparent pellet for maximum IR beam transmission.

Quantitative Data Presentation

The following table summarizes the experimental and theoretical absorption bands for 3-bromo-5-methoxy-2-methylpyridine N-oxide. Notice the distinct performance degradation (red-shifting and broadening) in the KBr method compared to the pristine ATR-FTIR results.

Vibrational ModeUnsubstituted Pyridine N-Oxide (Lit. Ref)ATR-FTIR (Target Molecule)KBr Transmission (Target Molecule)DFT Predicted (Vacuum Baseline)
N-O Stretch ( νN−O​ ) 1243 - 1264 cm⁻¹1248 cm⁻¹ (Sharp) 1235 cm⁻¹ (Broad, H-bonded)1255 cm⁻¹
N-O Bend ( δN−O​ ) ~840 cm⁻¹838 cm⁻¹ 832 cm⁻¹845 cm⁻¹
C=N Ring Stretch ~1600 cm⁻¹1605 cm⁻¹ 1602 cm⁻¹1610 cm⁻¹
C-O Stretch (Methoxy) N/A1045 cm⁻¹ 1042 cm⁻¹1052 cm⁻¹
C-Br Stretch N/A1075 cm⁻¹ 1070 cm⁻¹1085 cm⁻¹
Data Interpretation

The ATR-FTIR method successfully resolved the νN−O​ stretch at 1248 cm⁻¹ as a sharp, distinct peak. The slight red-shift from the DFT vacuum prediction (1255 cm⁻¹) is attributed to the steric out-of-plane twisting caused by the 2-methyl group. Conversely, the KBr method yielded a broad band at 1235 cm⁻¹, proving that even with rigorous desiccation, residual matrix moisture compromises the spectral integrity of highly polar N-oxides.

Conclusion

For the structural verification of heavily substituted pyridine N-oxides like 3-bromo-5-methoxy-2-methylpyridine N-oxide, ATR-FTIR is the definitive analytical choice . It entirely bypasses the hygroscopicity-induced spectral artifacts inherent to KBr pellet transmission, providing a true representation of the N-O vibrational kinematics that closely aligns with DFT theoretical models.

Sources

Validation

HPLC retention time validation for 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Validation for 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one Introduction: The Analytical Imperative in Pharmaceutical Development In the l...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Validation for 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the unambiguous identification and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. The compound 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, a substituted pyridine N-oxide, represents a class of molecules with significant potential in medicinal chemistry. Its characterization requires robust and reliable analytical methods to ensure purity, stability, and quality. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of pharmaceutical analysis, and the validation of an HPLC method, particularly the retention time, is a critical exercise that establishes its fitness for purpose.

This guide provides a comprehensive framework for the development and validation of an HPLC method for 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one. Moving beyond a simple checklist, we will explore the scientific rationale behind methodological choices, grounded in the physicochemical properties of the analyte. We will detail a complete validation protocol in alignment with the highest regulatory standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] Finally, we will objectively compare the validated HPLC approach with alternative analytical technologies, providing researchers with the data needed to make informed decisions.

Part 1: Strategic Development of the Chromatographic Method

The molecular structure of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one presents a distinct analytical challenge. The pyridine N-oxide moiety imparts significant polarity, making it highly hydrophilic. This characteristic dictates the entire chromatographic strategy.

The Challenge of Analyte Polarity in Reversed-Phase HPLC

Conventional Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is the most common chromatographic mode.[5] However, for highly polar molecules such as our target analyte, this approach is often inadequate. Polar compounds have a strong affinity for the polar mobile phase and minimal interaction with the non-polar stationary phase, leading to poor retention and elution at or near the column's void volume.[6][7] Attempts to increase retention by using highly aqueous mobile phases can lead to a phenomenon known as "phase collapse" in traditional C18 columns, resulting in irreproducible retention times.[8]

Primary Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC)

For robust and reproducible retention of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach. HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol-bonded phases) and a mobile phase consisting of a high percentage of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[9][10]

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer that forms on the surface of the polar stationary phase.[10] This provides excellent retention for compounds that are unretained in reversed-phase mode.[11][12] Furthermore, the high organic content of the mobile phase is advantageous for mass spectrometry (MS) detection, should it be required, as it promotes efficient solvent desolvation and analyte ionization.[11][12]

Experimental Protocol: Proposed HILIC Starting Conditions

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump HPLC system with UV/DAD detector.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)Amide phases offer excellent retention and unique selectivity for polar neutral and basic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Ammonium formate is a volatile buffer, making it compatible with MS, and the acidic pH ensures consistent protonation of any basic sites.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient 95% B to 50% B over 10 minutesA gradient elution allows for the determination of the optimal isocratic conditions or a robust gradient for separating potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm internal diameter column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Vol. 2 µLMinimizes peak distortion from the injection solvent.
Detection UV Diode Array Detector (DAD) at 265 nmWavelength to be determined by UV scan of the analyte. DAD allows for peak purity assessment.
Sample Diluent 90:10 Acetonitrile:WaterA high organic content is necessary to ensure good peak shape in HILIC.

Part 2: A Rigorous Protocol for Retention Time Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The following validation plan is based on the ICH Q2(R2) guidelines and provides a self-validating system for the proposed HILIC method.[1][3]

Validation Workflow

The validation process follows a logical sequence to establish the method's performance characteristics.

Caption: Workflow for HPLC Method Validation.

Step-by-Step Validation Protocols

1. Specificity (Selectivity)

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (matrix without analyte).

    • Peak Purity: Use a Diode Array Detector (DAD) to perform peak purity analysis on the analyte peak in all chromatograms. The peak should be spectrally homogeneous.

    • Acceptance Criteria: The retention time of the analyte should be consistent, and the peak should be well-resolved from all other peaks (impurities, degradants). Peak purity index should be >99.5%.

2. Linearity

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Stock Solution: Prepare a stock solution of the reference standard in the sample diluent.

    • Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. The range should typically cover 80% to 120% of the expected sample concentration.[14][15]

    • Analysis: Inject each standard in triplicate.

    • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16]

  • Protocol:

    • Spiked Samples: Prepare a placebo (matrix) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analysis: Analyze the nine spiked samples.

    • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze them on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

    • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

5. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage and is critical for ensuring consistent retention times.

  • Protocol:

    • Parameter Variation: Identify critical method parameters and vary them within a small, realistic range.

      • Mobile Phase pH: ± 0.2 units

      • Column Temperature: ± 5 °C

      • Mobile Phase Composition: ± 2% absolute for the minor component[14]

      • Flow Rate: ± 10%

    • Analysis: Analyze a standard solution under each of the modified conditions.

    • Evaluation: Assess the impact on retention time, peak shape (tailing factor), and resolution from adjacent peaks.

    • Acceptance Criteria: The retention time shift should be minimal and predictable. System suitability parameters (e.g., tailing factor < 1.5, resolution > 2.0) must still be met under all varied conditions.

Part 3: Comparative Analysis of Alternative Methodologies

While a validated HPLC-UV method is a robust tool for routine quality control, other techniques offer different advantages, particularly in research and development settings.

FeatureValidated HPLC-UV LC-MS (Liquid Chromatography-Mass Spectrometry) GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on boiling point/volatility, detection by mass-to-charge ratio.
Selectivity Moderate to high; dependent on chromatographic resolution.Very high; provides mass information for definitive identification.Very high; provides mass information and fragmentation patterns.
Sensitivity Good (ng range).Excellent (pg to fg range). HILIC is highly compatible.[12]Excellent (pg to fg range).
Analyte Scope Broad; requires a UV chromophore.Very broad; universal for ionizable compounds.Limited to volatile and thermally stable compounds. Pyridine N-oxides may require derivatization.[17][18]
Quantitation Excellent; highly reproducible and robust. The gold standard for QC.Good; can be subject to matrix effects and ion suppression.Good; requires appropriate internal standards.
Cost & Complexity Low to moderate cost, relatively simple operation.High cost, complex operation and maintenance.Moderate cost, requires expertise in sample preparation and data interpretation.
Best Application Routine QC, purity testing, stability studies.Impurity identification, metabolite studies, bioanalysis.Analysis of volatile impurities or starting materials.

Conclusion

The development and validation of an HPLC method for a novel compound like 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one is a systematic, science-driven process. Due to the analyte's high polarity, a conventional reversed-phase approach is ill-suited. A Hydrophilic Interaction Liquid Chromatography (HILIC) method provides a superior alternative, offering robust retention and excellent compatibility with mass spectrometry.

Adherence to a rigorous validation protocol, as outlined by ICH guidelines, is not merely a regulatory formality; it is a scientific necessity that ensures the method is reliable, reproducible, and fit for its intended purpose. The validation of key parameters—specificity, linearity, accuracy, precision, and robustness—provides a comprehensive performance profile of the method, with a particular focus on the stability of the retention time. While alternative techniques like LC-MS offer enhanced sensitivity and specificity for specialized applications, a fully validated HPLC-UV method remains the indispensable workhorse for quality control in the pharmaceutical industry.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [No Source URL Provided][9]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S. Food and Drug Administration.[Link][1][3]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. U.S. Food and Drug Administration.[Link][2]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.[Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.[Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. Journal of Drug Metabolism & Toxicology.[Link][11]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Waters Corporation.[Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Lab Manager.[Link][4]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.[Link][7]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [No Source URL Provided][8]

  • ICH Q2(R1) Analytical Method Validation. Scribd.[Link][14]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. Phenomenex.[Link][5]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.[Link][13]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.[Link][16]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.[Link][18]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.[Link][15]

  • Retention of Pyridine N-Oxides on HPLC. Chromatography Forum.[Link][19]

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Comparative

High-Resolution Mass Spectrometry (HRMS) Strategies for the Characterization of 3-Bromo-5-methoxy-2-methylpyridine 1-oxide: A Comparative Guide

As drug development pipelines increasingly incorporate complex halogenated N-heterocycles, the analytical demands for precise structural characterization have escalated. 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate complex halogenated N-heterocycles, the analytical demands for precise structural characterization have escalated. 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one (also known as 3-bromo-5-methoxy-2-methylpyridine 1-oxide) presents a unique analytical challenge. With a molecular formula of C₇H₈BrNO₂, this compound features a highly polar N-oxide moiety, a distinct 1:1 bromine isotopic signature (⁷⁹Br/⁸¹Br), and a methoxy group prone to specific radical losses.

This guide objectively compares the performance of leading High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—and provides field-proven, self-validating methodologies for the robust characterization of this compound.

Platform Comparison: Orbitrap vs. Q-TOF for Halogenated N-Oxides

When selecting an HRMS platform for the analysis of small, halogenated molecules, the choice typically narrows down to Orbitrap or Q-TOF architectures[1]. Both platforms offer sub-ppm mass accuracy, but they diverge significantly in resolving power and acquisition speed.

For 3-bromo-5-methoxy-2-methylpyridine 1-oxide, the monoisotopic mass is 216.9738 Da (for ⁷⁹Br). The presence of bromine necessitates high resolving power to differentiate the target analyte from isobaric matrix interferences, while the need for high-throughput screening may favor faster scan rates.

Quantitative Performance Comparison
Analytical ParameterOrbitrap (e.g., Q-Exactive)Q-TOF (e.g., Agilent 6546)Impact on C₇H₈BrNO₂ Characterization
Mass Resolving Power Up to 240,000 (FWHM at m/z 200)Up to 60,000 (FWHM at m/z 200)Orbitrap provides superior separation of the ⁷⁹Br/⁸¹Br isotopic fine structure from complex biological or synthetic matrix interferences[2].
Mass Accuracy < 1 ppm (with internal lock mass)~ 1-2 ppmBoth platforms provide excellent accuracy for confirming the exact mass of the [M+H]⁺ ion (217.9811 Da).
Acquisition Speed 12 - 20 HzUp to 50 HzQ-TOF is superior for fast UHPLC gradients and Data-Independent Acquisition (DIA) workflows, ensuring sufficient data points across narrow chromatographic peaks[1].
Dynamic Range ~ 10⁴~ 10⁵Q-TOF offers better quantitation linearity across a wider concentration range, preventing detector saturation which can skew the 1:1 Br isotopic ratio.

Ionization Causality: Why ESI Outperforms APCI

The selection of the ionization source is critical. While Atmospheric Pressure Chemical Ionization (APCI) is often used for less polar compounds, Electrospray Ionization (ESI) is the mandatory gold standard for pyridine N-oxides .

The Causality: The N-oxide functional group is highly basic and possesses a strong proton affinity, readily forming the [M+H]⁺ ion in the presence of acidic mobile phases. More importantly, pyridine N-oxides are thermally labile. Exposing 3-bromo-5-methoxy-2-methylpyridine 1-oxide to the high temperatures of an APCI vaporizer (often >350°C) induces thermal deoxygenation (loss of the N-oxide oxygen). This thermal degradation leads to the false identification of the compound as the parent pyridine (3-bromo-5-methoxy-2-methylpyridine) prior to mass analysis. ESI, being a "soft" ionization technique, preserves the delicate N-O bond.

Fragmentation Mechanics & Structural Elucidation

Understanding the MS/MS fragmentation pathways is essential for structural confirmation. Pyridine N-oxides do not typically undergo the Smiles rearrangement observed in other sulfur-containing heterocycles due to the absence of available lone pair electrons on the oxidized nitrogen[3]. Instead, they exhibit highly predictable heterolytic and homolytic cleavages.

Key Diagnostic Fragments for [M+H]⁺ (m/z 217.9811):

  • Loss of Oxygen (-15.9949 Da): Yields m/z 201.9862. This is the hallmark of the N-oxide group.

  • Loss of Hydroxyl Radical (-17.0027 Da): Yields m/z 200.9784.

  • Loss of Methyl Radical (-15.0235 Da): Subsequent loss from the methoxy group yields m/z 186.9627.

fragmentation M [M+H]+ m/z 217.9811 (79Br) F1 [M+H - O]+ m/z 201.9862 M->F1 -O (-15.9949 Da) F2 [M+H - OH]+ m/z 200.9784 M->F2 -OH (-17.0027 Da) F3 [M+H - O - CH3•]+ m/z 186.9627 F1->F3 -CH3• (-15.0235 Da)

Caption: Diagnostic MS/MS fragmentation pathway of 3-bromo-5-methoxy-2-methylpyridine 1-oxide.

Validated Experimental Methodologies

To ensure a self-validating system, the following protocol incorporates specific parameters designed to leverage the chemical properties of 3-bromo-5-methoxy-2-methylpyridine 1-oxide while preventing analytical artifacts.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

  • Action: Dilute the analyte in an initial mobile phase composition of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid provides the necessary protons to drive the formation of the[M+H]⁺ ion in solution, maximizing ESI efficiency.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The N-oxide is highly polar and will elute early. A slow initial gradient ensures adequate retention and prevents ion suppression from unretained matrix salts.

Step 3: HRMS Source Parameters (ESI+)

  • Spray Voltage: +3.5 kV.

  • Capillary Temperature: 250°C (Strictly keep below 300°C).

  • Causality: Keeping the capillary temperature relatively low prevents the thermal deoxygenation artifact discussed earlier.

Step 4: Acquisition Parameters (Data-Dependent Acquisition - DDA)

  • Full Scan Resolution: 70,000 FWHM (Orbitrap) or High-Res Mode (Q-TOF).

  • MS/MS Isolation Window: 3.0 m/z.

  • Causality (Self-Validating Step): A wide isolation window of 3.0 m/z is deliberately chosen to co-isolate both the ⁷⁹Br and ⁸¹Br isotopes. By doing so, the resulting MS/MS product ions will retain the characteristic 1:1 isotopic doublet. If a fragment peak lacks this doublet, the system self-validates that the bromine atom was lost during that specific cleavage event.

workflow S1 Sample Prep (0.1% FA in MeCN) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 Ionization (ESI+ Source <300°C) S2->S3 S4 HRMS Acquisition (Wide Isolation Window) S3->S4 S5 Data Processing (Isotope Validation) S4->S5

Caption: Step-by-step LC-HRMS experimental workflow for halogenated N-oxide characterization.

References

  • Critical Assessment of the Chemical Space Covered by LC–HRMS Non-Targeted Analysis Environmental Science & Technology - ACS Publications URL:[Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances PMC - National Institutes of Health (NIH) URL:[Link]

  • Evaluation of the Orbitrap Mass Spectrometer for the Molecular Fingerprinting Analysis of Natural Dissolved Organic Matter Analytical Chemistry - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one. The protocols outlined herein are synthesized from established safety data for stru...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one. The protocols outlined herein are synthesized from established safety data for structurally related compounds and general best practices for handling halogenated organic waste. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical from use to final disposal, prioritizing personal safety and environmental protection.

Immediate Safety and Handling Precautions

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the minimum required PPE when handling this compound.

Body PartProtectionRationale
Eyes/Face Chemical safety goggles with side-shields or a full-face shield.[3][4][5]Protects against splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4][5]Prevents direct skin contact. Gloves should be inspected before use and changed frequently.
Body A lab coat, long pants, and closed-toe shoes.[3][4]Minimizes the risk of accidental skin exposure.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a fume hood or in case of a spill.[4]Protects against inhalation of dust or vapors, especially in poorly ventilated areas.

All handling of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][6] An emergency eyewash station and safety shower must be readily accessible.[3]

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and minimize exposure.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[4]

  • Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust.[4] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[4][7]

  • Collection : Place the absorbed or collected material into a clearly labeled, sealed container designated for hazardous waste.[4][7]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is essential for compliant disposal.

  • Dedicated Waste Container : Collect all waste containing 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one in a dedicated, properly labeled, and sealed container.[4][8] The container should be made of a compatible material, such as polyethylene or polypropylene.[8]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one". Include the approximate concentration and quantity of the waste.

  • Avoid Mixing : Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong acids, unless explicitly permitted by your institution's environmental health and safety (EHS) department or the disposal facility.[6][9]

Disposal Procedures

The recommended method for the disposal of halogenated organic compounds like 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one is high-temperature incineration.[4][10] This process should be carried out in a licensed hazardous waste incineration facility. These facilities are equipped with afterburners and scrubbers to neutralize harmful combustion byproducts, such as hydrogen bromide and nitrogen oxides.[1][4][9]

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Disposal Pathway start Start: Handling 3-bromo-5-methoxy- 2-methyl-1λ⁵-pyridin-1-one ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Solid, Liquid, Contaminated materials) fume_hood->waste_gen segregate Segregate Waste into a Dedicated & Labeled Container waste_gen->segregate seal Securely Seal Container segregate->seal contact_ehs Contact Institutional EHS or a Licensed Waste Disposal Company seal->contact_ehs transport Arrange for Professional Transportation contact_ehs->transport incineration High-Temperature Incineration at a Licensed Facility transport->incineration end_proc End of Process: Compliant Disposal incineration->end_proc

Caption: A workflow diagram illustrating the key stages for the proper disposal of 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one.

  • Waste Accumulation : Collect all waste materials, including residual product, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials from spills, in the designated hazardous waste container.

  • Container Management : Keep the waste container securely sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[3][6]

  • Consult a Professional : Engage with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical.[4][11]

  • Documentation : Maintain a detailed record of the waste, including its composition, quantity, and the date of collection for disposal, as required by local, state, and federal regulations.[4][11]

  • Regulatory Compliance : It is the responsibility of the waste generator to ensure that the disposal of hazardous materials is in full compliance with all applicable regulations.[4][11][12]

Disclaimer: This guide is intended for informational purposes and is based on the best available data for analogous compounds. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before handling and disposing of any chemical waste.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • BenchChem. (2025). Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals.
  • Jubilant Ingrevia. (2024, March 27). Pyridine-N-Oxide.
  • TCI AMERICA. (2024, November 4). 4-Phenylpyridine N-Oxide - SAFETY DATA SHEET.
  • Alfa Aesar. (2011, September 5). Pyridine-N-oxide - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 3 - SAFETY DATA SHEET.
  • TCI AMERICA. (2018, July 6). Spectrum Chemical.
  • Fisher Scientific. (2004, April 19). SAFETY DATA SHEET.
  • Echemi. (2019, July 15). 3-BROMO-5-METHOXYPYRIDINE-1-OXIDE Safety Data Sheets.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Apollo Scientific. (2023, June 29). 3-Bromo-5-methylpyridine.
  • TCI AMERICA. (2025, March 27). B5165 - 3-Bromo-5-chloro-2-methoxypyridine - SAFETY DATA SHEET.
  • Apollo Scientific. (2023, June 29). 3-Bromo-5-chloro-2-methoxypyridine.
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.

Sources

Handling

Personal protective equipment for handling 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the safe handling of complex heterocyclic building blocks. 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the safe handling of complex heterocyclic building blocks. 3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (CAS: 2060000-14-6)—commonly referred to as 3-bromo-5-methoxy-2-methylpyridine N-oxide—is a highly versatile intermediate in pharmaceutical synthesis.

However, its unique structural motifs create a specific hazard profile that demands rigorous engineering controls and precise Personal Protective Equipment (PPE). The zwitterionic N-oxide dipole enhances solubility and skin permeability, the lipophilic bromine atom increases bioaccumulation potential, and the electron-donating methoxy group can influence the thermal stability of the N-O bond.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your laboratory operations are both safe and scientifically sound.

Mechanistic Hazard Profile & Quantitative PPE Specifications

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Pyridine N-oxides are highly polar and can act as carrier solvents, enhancing the epidermal penetration of lipophilic functional groups like the brominated aromatic ring (1)[1]. Furthermore, the N-O dative bond is thermally labile; cleavage or deoxygenation reactions at elevated temperatures can be highly exothermic (2)[2].

Below is a quantitative breakdown of the hazard classifications and the exact PPE required to mitigate them.

Hazard ParameterQuantitative/GHS ClassificationMechanistic CausalityRequired PPE & Specifications
Dermal Toxicity Skin Irritation (Category 2)N-oxide dipole (N⁺-O⁻) acts as an epidermal penetration enhancer; Br increases lipophilicity.Double-layer nitrile gloves (min. 0.11 mm thickness) or Butyl rubber.
Ocular Toxicity Eye Irritation (Category 2A)High binding affinity to corneal proteins via hydrogen bonding with the N-O moiety.Snug-fitting chemical splash goggles (ANSI Z87.1+).
Inhalation Risk STOT SE (Category 3)Fine crystalline dust easily aerosolizes, causing mucosal tissue irritation.N95/P100 particulate respirator; Fume hood face velocity >100 fpm.
Thermal Stability Decomp. Onset > 150°CN-O bond cleavage is highly exothermic; halogens can lower the decomposition threshold.Blast shield for scaled reactions; DSC screening prior to heating.
Aquatic Toxicity Chronic Aquatic Tox (Cat 1)Brominated aromatic rings resist biodegradation and bioaccumulate.Segregated halogenated waste containers; zero sink disposal.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operational Setup and PPE Validation
  • Engineering Controls: Activate the chemical fume hood and verify that the face velocity is between 80–120 feet per minute (fpm).

    • Causality: Pyridine N-oxides present as fine, hygroscopic powders that easily aerosolize. Adequate airflow prevents the inhalation of particulates that cause severe respiratory tract irritation (3)[3].

  • PPE Donning: Equip a flame-resistant lab coat, full-length pants, and closed-toe shoes. Don chemical splash goggles and double-layer nitrile gloves.

    • Self-Validation Check: Before opening the reagent bottle, hold a tissue (e.g., Kimwipe) near the sash opening of the fume hood. It should pull inward steadily, confirming negative pressure and active face velocity.

Phase 2: Material Transfer and Weighing
  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Use a grounded, anti-static micro-spatula for the transfer.

    • Causality: Fine halogenated powders are prone to static cling, which can cause sudden dispersion outside the weighing boat, leading to unintended dermal exposure and contamination.

  • Weighing & Sealing: Transfer the required mass into a tared, anti-static weigh boat. Immediately cap the source bottle and seal it with Parafilm.

    • Causality: Pyridine N-oxides are highly hygroscopic. Prolonged exposure to ambient humidity will degrade the reagent's titer, introducing water into your reaction and altering its physical flow properties (4)[4].

    • Self-Validation Check: Inspect the outer layer of your nitrile gloves after weighing. If any white powder is visible, remove the outer gloves inside the fume hood, dispose of them in solid hazardous waste, and don a fresh outer pair.

Phase 3: Reaction Execution and Thermal Control
  • Solvent Addition: Transfer the solid to the reaction vessel and dissolve it in the chosen anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (nitrogen or argon).

  • Thermal Management: If the reaction requires heating, strictly monitor the internal temperature. Do not exceed 150°C without prior Differential Scanning Calorimetry (DSC) or Accelerated Rate Calorimetry (ARC) screening.

    • Causality: The deoxygenation of N-oxide complexes can trigger exothermic multi-step decomposition processes. The presence of a bromine atom can further destabilize the ring under high heat (5)[5].

Phase 4: Quenching and Disposal
  • Reaction Quenching: Upon completion, quench the reaction slowly at 0°C to manage any latent exotherms.

  • Waste Segregation: Collect all aqueous washings and organic layers in a designated "Halogenated Organic Waste" container.

    • Causality: Brominated pyridines are persistent environmental pollutants. They must be incinerated at high temperatures in a controlled facility and never discharged into municipal wastewater (6)[6].

Operational Workflow Visualization

Workflow Start Start: Material Intake 3-Bromo-5-methoxy-2-methylpyridine N-oxide PPE PPE Verification Double Nitrile, Splash Goggles, Lab Coat Start->PPE Hood Engineering Controls Fume Hood (Face Velocity >100 fpm) PPE->Hood Handling Active Handling & Weighing (Use Static-Free Spatula) Hood->Handling Thermal Thermal Risk Assessment Reaction Temp > 150°C? Handling->Thermal DSC Conduct DSC/ARC Check for Exothermic Deoxygenation Thermal->DSC Yes Proceed Execute Reaction Maintain Inert Atmosphere Thermal->Proceed No DSC->Proceed Safe Profile Waste Disposal Segregate as Halogenated Organic Waste Proceed->Waste

Operational workflow and thermal risk decision tree for halogenated pyridine N-oxides.

References

  • TCI Chemicals.SAFETY DATA SHEET - Pyridine N-Oxide.
  • Sigma-Aldrich.Pyridine N-oxide 95% Product Specifications.
  • Anuszewska, E. L., & Koziorowska, J. H.Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro (1995).
  • Steele et al.Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. PubMed Central.
  • AKJournals.Thermal decomposition of some N-oxide complexes of cobalt(II), nickel(II) and copper(II) carboxylates.
  • ChemContract Research.3-Bromo Pyridine (CAS 626-55-1) Storage & Handling.

Sources

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